L-Lysine
Description
Significance of L-Lysine as an Essential Amino Acid
The classification of this compound as an essential amino acid underscores its indispensable nature for mammalian health. wikipedia.orgvita-world24.de Since the mammalian body cannot synthesize it, adequate dietary intake is crucial to meet physiological demands. wikipedia.orgvinmec.com
This compound participates in numerous critical physiological processes in mammals. It is integral to proteinogenesis, serving as a key component in the synthesis of various structural and functional proteins. wikipedia.orgvita-world24.de Beyond its role in protein assembly, this compound is involved in the crosslinking of collagen polypeptides, a process vital for the stability and tensile strength of connective tissues. wikipedia.orgpacificapharmacy.com This crosslinking is facilitated by the enzyme lysyl oxidase, which requires vitamin C and copper. pacificapharmacy.com
Furthermore, this compound is a precursor for the synthesis of carnitine, a molecule essential for the transport of fatty acids into mitochondria for energy production. wikipedia.orgvinmec.compacificapharmacy.com While mammals can synthesize carnitine, dietary sources are the primary contributor. wikipedia.org this compound also plays a role in the absorption of essential mineral nutrients, including calcium. wikipedia.orgvinmec.comcoopercomplete.com Research indicates that this compound may enhance calcium absorption in the intestine and reduce its excretion, potentially contributing to bone health. vinmec.comcoopercomplete.com
Detailed research findings highlight the tissue-specific metabolism of this compound in mammals. nih.govphysiology.org The saccharopine pathway is the primary route for this compound degradation in extracerebral tissues, while the pipecolate pathway is more prominent in the adult mammalian brain. nih.gov These pathways converge at the intermediate α-aminoadipate δ-semialdehyde. nih.gov this compound also undergoes various posttranslational modifications, such as methylation and acetylation, on its ε-amino group, which can impact gene regulation and other cellular processes. wikipedia.orgnih.govphysiology.org
As an essential amino acid, this compound must be obtained through the diet. wikipedia.orgvita-world24.de The human daily nutritional requirement for this compound varies with age, ranging from approximately 60 mg/kg in infancy to about 30 mg/kg in adults. wikipedia.org In Western diets, the intake of this compound from meat and vegetable sources typically exceeds the recommended requirements. wikipedia.org However, vegetarian diets may have lower this compound intake due to the limited quantity of this amino acid in cereal crops compared to meat sources. wikipedia.orgpacificapharmacy.com A food is considered to have sufficient this compound if it contains at least 51 mg of this compound per gram of protein. wikipedia.org
Meeting this compound requirements is crucial for preventing protein deficiency, which can negatively impact growth, wound healing, and the production of enzymes and hormones. vita-world24.de
Here is a table summarizing the approximate daily this compound requirements based on age:
| Age Group | Recommended Daily Intake (mg/kg of body weight) |
| Infants (3-6 months) | 97 medicalnewstoday.com |
| Children (11-12 years) | 44 medicalnewstoday.com |
| Adults (19+ years) | 30-38 wikipedia.orgcoopercomplete.comhealthline.com |
Note: These values are approximate and can vary based on individual factors and sources.
This compound holds significant global market and industrial importance, primarily driven by its widespread use as an animal feed additive. researchgate.netprecedenceresearch.comdatabridgemarketresearch.comgrandviewresearch.com It is a limiting amino acid in many common livestock feeds, particularly those based on cereals like maize, and its supplementation helps optimize animal growth and meat production while potentially reducing nitrogen excretion. wikipedia.orgresearchgate.netgrandviewresearch.comdspmuranchi.ac.in
The industrial production of this compound is predominantly carried out through microbial fermentation. wikipedia.orgcabidigitallibrary.orgresearchgate.netbiologynotes.in This process commonly utilizes bacterial strains such as Corynebacterium glutamicum and Escherichia coli, which are often genetically engineered or mutated to enhance this compound overproduction. wikipedia.orgresearchgate.netbiologynotes.inramauniversity.ac.innih.gov Carbohydrate sources like molasses and sucrose-based media are typically used as substrates in submerged fermentation, the most common industrial technique. wikipedia.orgbiologynotes.inunesa.ac.id This method offers advantages such as higher productivity and lower labor costs compared to chemical synthesis, which accounts for a smaller percentage of global this compound production. cabidigitallibrary.orgbiologynotes.in
The global this compound market has shown substantial growth. In 2024, the global lysine (B10760008) market size was valued at approximately USD 1.40 billion to USD 8.41 billion, with projections indicating growth to around USD 3.08 billion to USD 13.97 billion by 2034 or 2032, depending on the source and forecast period. precedenceresearch.comdatabridgemarketresearch.comgrandviewresearch.comdataintelo.comfortunebusinessinsights.com This growth is attributed to factors such as increasing demand for protein-rich diets, particularly meat, and the expanding pharmaceutical sector. precedenceresearch.comdatabridgemarketresearch.comgrandviewresearch.comdataintelo.com The Asia Pacific region holds a significant share of the global market, driven by its large livestock population and increasing meat consumption. precedenceresearch.comdatabridgemarketresearch.comdataintelo.comfortunebusinessinsights.com
Here is a table illustrating global market size data for this compound:
| Year | Market Size (USD Billion) | Source |
| 2023 | 1.26 - 5.2 | grandviewresearch.comdataintelo.com |
| 2024 | 1.40 - 8.41 - 5.95 | precedenceresearch.comdatabridgemarketresearch.comfortunebusinessinsights.com |
| 2025 | 1.51 - 6.18 | precedenceresearch.comfortunebusinessinsights.com |
| 2030 | ~1.26 (projected) | grandviewresearch.com |
| 2032 | 8.92 - 9.8 - 13.97 (proj.) | databridgemarketresearch.comdataintelo.comfortunebusinessinsights.com |
| 2034 | ~3.08 (projected) | precedenceresearch.com |
Note: Market size figures and projections can vary between different market research reports.
The industrial production process involves several stages, including inoculum production, medium preparation, fermentation, and harvest and recovery, often utilizing techniques like ultrafiltration, ion exchange, evaporation, and crystallization for purification. biologynotes.inramauniversity.ac.inunesa.ac.id
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKERNSBIXSRK-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Record name | lysine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lysine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25104-18-1, Array | |
| Record name | Poly(L-lysine) | |
| Source | CAS Common Chemistry | |
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| Record name | Lysine [USAN:INN] | |
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DSSTOX Substance ID |
DTXSID6023232 | |
| Record name | L-Lysine | |
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Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [Merck Index], Solid, White crystals or crystalline powder; odourless | |
| Record name | L-Lysine | |
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| Record name | Lysine | |
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| Record name | L-Lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |
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| Record name | L-Lysine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Solubility |
Insoluble in ethanol, ethyl ether, acetone, benzene, Insolulble in common neutral solvents, Very freely soluble in water., Water solubility: >100 g/100 g H20 at 25 °C, In water, 5.84X10+5 mg/L at 27 °C, 1000.0 mg/mL, Soluble in water, Slightly soluble (in ethanol) | |
| Record name | Lysine | |
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| Record name | L-Lysine | |
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| Record name | L-Lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |
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| Record name | L-Lysine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1427/ | |
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Vapor Pressure |
5.28X10+9 mm Hg at 25 °C /extrapolated/ | |
| Record name | L-Lysine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Color/Form |
Needles from water, hexagonal plates from dilute alcohol, Colorless crystals | |
CAS No. |
56-87-1, 20166-34-1 | |
| Record name | L-Lysine | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Lysine [USAN:INN] | |
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| Record name | L-Lysine, labeled with tritium | |
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| Record name | Lysine | |
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| Record name | L-Lysine | |
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| Record name | LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | L-Lysine | |
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| Record name | L-Lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224 °C, decomposes, 224.5 °C | |
| Record name | Lysine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00123 | |
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| Record name | L-Lysine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis of L Lysine
Diaminopimelate (DAP) Pathway
The Diaminopimelate (DAP) pathway is the principal route for L-lysine biosynthesis in prokaryotes and plants. pnas.orgfrontiersin.org This pathway starts with aspartate and pyruvate (B1213749) and proceeds through a series of enzymatic reactions to produce meso-diaminopimelate (meso-DAP), the immediate precursor to this compound. nih.govnih.gov The DAP pathway is not only crucial for protein synthesis through the production of lysine (B10760008) but also for cell wall construction in many bacteria, as meso-DAP is a key component of peptidoglycan. nih.gov
The DAP pathway begins with the conversion of L-aspartate to L-aspartate-semialdehyde. pnas.org This initial step is common to the biosynthesis of other aspartate-family amino acids, including methionine, threonine, and isoleucine. pnas.org The first committed step unique to this compound synthesis is the condensation of L-aspartate-semialdehyde and pyruvate to form dihydrodipicolinate, a reaction catalyzed by dihydrodipicolinate synthase (DHDPS). pnas.orgwikipedia.org The resulting dihydrodipicolinate is then reduced to tetrahydrodipicolinate (THDP). pnas.org
From THDP, several variations of the DAP pathway exist to produce meso-DAP. These variations are primarily distinguished by the enzymes and intermediates involved in the conversion of THDP to meso-DAP and include the succinylase, acetylase, dehydrogenase, and aminotransferase pathways. nih.govnih.gov The final step in all variants of the DAP pathway is the decarboxylation of meso-DAP to yield this compound, a reaction catalyzed by diaminopimelate decarboxylase (DAPDC). wikipedia.orgfrontiersin.org
Table 1: Key Intermediates in the Diaminopimelate (DAP) Pathway
| Intermediate | Description |
| L-Aspartate | Starting molecule for the pathway. |
| L-Aspartyl-β-phosphate | An intermediate formed from the phosphorylation of L-Aspartate. |
| L-Aspartate-semialdehyde | A key branch-point intermediate. |
| Dihydrodipicolinate | The product of the first committed step in lysine biosynthesis. |
| Tetrahydrodipicolinate (THDP) | An intermediate formed from the reduction of dihydrodipicolinate. |
| N-succinyl-L-α-amino-ε-ketopimelate | An intermediate specific to the succinylase variant. |
| N-succinyl-LL-diaminopimelate | An intermediate in the succinylase pathway. |
| LL-Diaminopimelate (LL-DAP) | An intermediate that is epimerized to meso-DAP. |
| meso-Diaminopimelate (meso-DAP) | The immediate precursor to this compound. |
| This compound | The final product of the pathway. |
The flux through the this compound biosynthetic pathway is tightly regulated at several key enzymatic steps to prevent the over-accumulation of lysine and its intermediates. The primary points of regulation are the enzymes Aspartate Kinase, Dihydrodipicolinate Synthase, and Diaminopimelate Decarboxylase.
Dihydrodipicolinate Synthase (DHDPS) catalyzes the first irreversible step unique to the DAP pathway, making it a critical point of regulation. wikipedia.orgnih.gov This enzyme is typically subject to allosteric feedback inhibition by the final product, this compound. researchgate.netnih.gov The sensitivity of DHDPS to lysine inhibition varies among different organisms. Plant DHDPS enzymes are generally highly sensitive to lysine, whereas those from many bacteria exhibit weaker inhibition. nih.gov The structure of DHDPS is typically a homotetramer, and the binding of lysine to the allosteric site induces a conformational change that reduces the enzyme's catalytic activity. wikipedia.orgnih.gov
Diaminopimelate Decarboxylase (DAPDC) catalyzes the final step of the pathway, the conversion of meso-DAP to this compound. wikipedia.org This enzyme is also subject to regulation by this compound. wikipedia.orgnih.gov High concentrations of this compound can repress the synthesis of the DAPDC enzyme and can also directly inhibit its activity, providing another layer of control over lysine production. wikipedia.orgnih.gov DAPDC is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. wikipedia.org
Table 2: Key Enzymes and Their Regulation in the DAP Pathway
| Enzyme | EC Number | Reaction Catalyzed | Regulation |
| Aspartate Kinase (AK) | 2.7.2.4 | L-Aspartate → L-Aspartyl-β-phosphate | Feedback inhibition by this compound, L-threonine, and L-methionine. wikipedia.orgresearchgate.net |
| Dihydrodipicolinate Synthase (DHDPS) | 4.3.3.7 | L-Aspartate-semialdehyde + Pyruvate → Dihydrodipicolinate | Allosteric feedback inhibition by this compound. researchgate.netnih.gov |
| Diaminopimelate Decarboxylase (DAPDC) | 4.1.1.20 | meso-Diaminopimelate → this compound + CO2 | Product inhibition and repression of synthesis by this compound. wikipedia.orgnih.gov |
Prokaryotes : The succinylase pathway is the most common variant found in bacteria. nih.govnih.gov However, other variants, such as the acetylase, dehydrogenase, and aminotransferase pathways, are also present in different bacterial species. nih.govasm.org For instance, Corynebacterium glutamicum, a bacterium widely used for the industrial production of this compound, possesses both the succinylase and dehydrogenase pathways. nih.govnih.gov The presence of a particular variant can be linked to the specific metabolic needs and environmental conditions of the organism. nih.gov
Plants : Plants utilize a distinct variant of the DAP pathway. nih.govnih.gov Research on Arabidopsis thaliana has revealed a novel aminotransferase pathway. nih.govnih.gov In this plant-specific pathway, a single enzyme, LL-diaminopimelate aminotransferase, directly converts tetrahydrodipicolinate to LL-diaminopimelate, a step that requires multiple enzymes in the more common succinylase pathway found in bacteria. nih.govnih.gov This highlights an evolutionary divergence in the this compound biosynthetic pathway between plants and prokaryotes.
Pharmacological Relevance as an Antibiotic Target
The biosynthetic pathways for this compound are attractive targets for the development of antibacterial compounds because they are essential for bacterial survival but are absent in humans, who must obtain lysine through their diet. nih.govnih.gov The diaminopimelate (DAP) pathway is particularly significant in this context. Its penultimate product, meso-diaminopimelate (m-DAP), is a crucial component for cross-linking the peptidoglycan layers of the bacterial cell wall in most Gram-negative bacteria. nih.govamazonaws.comnih.gov In many Gram-positive bacteria, this compound itself serves this structural role. nih.govamazonaws.com
Inhibition of this pathway disrupts not only protein synthesis but also the integrity of the cell wall, leading to cell lysis and death. nih.gov This dual role makes the enzymes of the DAP pathway prime targets for narrow-spectrum antibiotics. nih.gov For example, the L,L-diaminopimelate aminotransferase (DapL) pathway, a variant of the DAP pathway, has been identified in pathogenic bacteria such as Chlamydia, Leptospira, and Treponema, making it a specific target for drug development. nih.gov The absence of these metabolic routes in humans suggests that inhibitors targeting these pathways should have high specificity and low toxicity. nih.gov
α-Aminoadipate (AAA) Pathway
The α-aminoadipate (AAA) pathway is the primary route for this compound biosynthesis in the fungal kingdom and is also utilized by some protists and archaea. amazonaws.comwikipedia.org This pathway's uniqueness makes it a potential target for the development of antifungal drugs. wikipedia.orgscispace.com
Pathway Overview and Intermediates
The α-aminoadipate pathway begins with the condensation of acetyl-CoA and α-ketoglutarate. wikipedia.orgnih.gov The sequence of reactions shares similarities with the citric acid cycle. wikipedia.orgwikiwand.com The key intermediates in the pathway are:
Homocitrate : Formed from the initial condensation reaction catalyzed by homocitrate synthase. wikipedia.orgnih.gov
Homoaconitate : Homocitrate is dehydrated to form homoaconitate. nih.gov
Homoisocitrate : Subsequent rehydration of homoaconitate yields homoisocitrate. nih.gov
α-Ketoadipate : Homoisocitrate undergoes oxidative decarboxylation to produce α-ketoadipate. wikipedia.orgnih.gov
α-Aminoadipate : An amino group is transferred from glutamate (B1630785) to α-ketoadipate, forming the pathway's namesake, α-aminoadipate. wikipedia.org
α-Aminoadipate Semialdehyde : This intermediate is formed through the reduction of α-aminoadipate. wikipedia.orgnih.gov
Saccharopine : The condensation of α-aminoadipate semialdehyde with glutamate yields saccharopine. wikipedia.orgnih.gov
This compound : The final step involves the cleavage of saccharopine to produce this compound and α-ketoglutarate. wikipedia.orgwikiwand.com
Interestingly, the final three steps of this biosynthetic pathway are reversible and are utilized in the reverse direction for lysine degradation in humans. nih.gov
Enzyme Systems and Their Regulation
The conversion of intermediates in the AAA pathway is catalyzed by a series of specific enzymes. In the yeast Saccharomyces cerevisiae, the pathway has been studied extensively, revealing that at least eight enzyme-catalyzed steps are involved. nih.gov Key enzymes include:
Homocitrate synthase : Catalyzes the formation of homocitrate. wikipedia.org
Homoaconitase : Responsible for the conversion of homocitrate to homoisocitrate via homoaconitate. wikipedia.orgnih.gov Fungi require two separate enzymes from the aconitase family for this isomerization step. nih.gov
Homoisocitrate dehydrogenase : Catalyzes the decarboxylation of homoisocitrate to α-ketoadipate. wikipedia.org
Aminoadipate aminotransferase : Transfers an amino group to form α-aminoadipate. wikipedia.org
Aminoadipate reductase : Reduces α-aminoadipate to its semialdehyde form. This step requires two unlinked gene functions in S. cerevisiae (LYS2 and LYS5). wikipedia.orgnih.gov
Saccharopine dehydrogenase (glutamate-forming) : Catalyzes the formation of saccharopine. wikipedia.org
Saccharopine dehydrogenase (lysine-forming) : Also known as saccharopine reductase, this enzyme cleaves saccharopine to yield this compound. wikipedia.orgscispace.com
Regulation of the AAA pathway in yeast involves feedback inhibition and repression of enzyme synthesis by the end product, this compound. nih.gov At least five of the enzymes, coded by unlinked genes, are simultaneously repressed in the presence of lysine. nih.gov
Organismal Distribution (Yeast, Fungi, Protists, Archaea)
The α-aminoadipate pathway is a distinctive feature of certain eukaryotic and archaeal lineages. It is the exclusive route for lysine synthesis in higher fungi (those with chitin (B13524) in their cell walls) and various yeasts, such as Saccharomyces cerevisiae. wikipedia.orgwikiwand.comuchicago.edu The pathway is also found in euglenids, a group of flagellate protists. wikipedia.orguchicago.edu While the DAP pathway is dominant in bacteria, the AAA pathway has been identified in bacteria of the genus Thermus and the archaeon Pyrococcus horikoshii, suggesting a wider distribution than initially believed. wikipedia.orgwikiwand.com
Metabolic Engineering of this compound Biosynthesis in Microorganisms
Metabolic engineering has become a powerful tool for optimizing the microbial production of this compound, primarily using strains of Corynebacterium glutamicum and Escherichia coli. nih.govnih.gov These strategies aim to rationally modify cellular metabolism to channel carbon flux towards lysine synthesis and increase final product titers. nih.gov
Strategies for Enhanced this compound Production
A variety of genetic and metabolic modifications are employed to create superior this compound producing microbial strains. researchgate.netcytgen.com These strategies focus on overcoming native regulatory mechanisms and optimizing the supply of precursors and energy. nih.govnih.gov Key approaches include increasing the flux of the biosynthetic pathway, enhancing the supply of precursors from central carbon metabolism, and ensuring an adequate supply of cofactors like NADPH. nih.gov
| Strategy | Detailed Method | Rationale & Effect | Organism(s) |
| Deregulation of Key Enzymes | Introduction of point mutations in the lysC gene to render aspartate kinase resistant to feedback inhibition by lysine and threonine. researchgate.net | Aspartate kinase is a primary control point. Eliminating feedback inhibition significantly increases the carbon flux into the lysine pathway. researchgate.net | Corynebacterium glutamicum |
| Increasing Precursor Supply | Overexpression of the pyruvate carboxylase gene (pyc). nih.govresearchgate.net | Enhances the anaplerotic carboxylation of pyruvate to oxaloacetate, a direct precursor for the aspartate family of amino acids, including lysine. nih.govresearchgate.net | Corynebacterium glutamicum |
| Enhancing NADPH Supply | Overexpression of pentose (B10789219) phosphate pathway (PPP) genes or replacement of NAD-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPDH) with an NADP-dependent version. nih.govmdpi.comresearchgate.net | This compound biosynthesis is highly demanding of the reducing cofactor NADPH. Increasing its intracellular availability boosts lysine synthesis. nih.govmdpi.com | Corynebacterium glutamicum |
| Blocking Competing Pathways | Deletion or attenuation of genes for competing pathways, such as those for threonine (hom) and isoleucine (ilvA) biosynthesis. nih.govresearchgate.net | Redirects the flow of common precursors (e.g., aspartate semialdehyde) away from byproduct formation and toward this compound synthesis, reducing carbon loss. nih.govresearchgate.net | Corynebacterium glutamicum |
| Engineering Export Systems | Overexpression of the lysine exporter gene (lysE). nih.gov | Efficiently transports this compound out of the cell, preventing intracellular accumulation that can cause feedback inhibition and cellular stress, thereby pulling the biosynthetic flux forward. nih.gov | Corynebacterium glutamicum |
| TCA Cycle Engineering | Downregulation of isocitrate dehydrogenase activity by exchanging its start codon. nih.gov | Reduces the carbon flux through the tricarboxylic acid (TCA) cycle, redirecting it toward anaplerosis and the lysine precursor oxaloacetate, leading to improved lysine yields. nih.gov | Corynebacterium glutamicum |
Specific Microorganisms in this compound Production
While many microorganisms can synthesize this compound, industrial production relies on a select few that have been proven to be robust, efficient, and amenable to genetic engineering.
Corynebacterium glutamicum is the preeminent microorganism for the industrial production of L-amino acids, particularly this compound and L-glutamate. nih.govwikipedia.orgoup.com This Gram-positive soil bacterium is favored for its high rate of growth and sugar consumption, its non-pathogenic nature (classified as GRAS - Generally Recognized As Safe), and the extensive availability of genetic tools for its manipulation. oup.comacs.org Decades of classical mutagenesis and modern systems metabolic engineering have transformed wild-type C. glutamicum, which produces no detectable this compound, into industrial titans capable of remarkable productivity. oup.comnih.gov Engineered strains incorporating mutations in central metabolism, feedback-resistant key enzymes, blocked competing pathways, and optimized cofactor regeneration can achieve this compound titers exceeding 200 g/L in fed-batch fermentations. oup.comnih.gov
While C. glutamicum is used for free this compound, Streptomyces albulus is the primary industrial producer of ε-Poly-L-lysine (ε-PL). frontiersin.orgfrontiersin.org ε-PL is a naturally occurring homopolymer consisting of 25–35 this compound residues linked by peptide bonds between the α-carboxyl and ε-amino groups. frontiersin.orgmdpi.com This compound is widely used as a natural food preservative due to its broad-spectrum antimicrobial activity and high safety profile. mdpi.comnih.gov The production of ε-PL is a complex secondary metabolic process. Metabolic engineering of S. albulus focuses on increasing the intracellular supply of the precursor this compound, enhancing the ATP supply needed for polymerization, and overexpressing the gene for the key enzyme, ε-PL synthetase (pls). mdpi.commdpi.com Through multi-omics-guided engineering, strains have been developed that can produce ε-PL at titers up to 77.16 g/L in a bioreactor. mdpi.com
Escherichia coli
In Escherichia coli, this compound is synthesized through a specific metabolic route known as the diaminopimelate (DAP) pathway. frontiersin.org This pathway is not only crucial for the production of this compound, one of the essential proteinogenic amino acids, but also for the synthesis of meso-diaminopimelate (m-DAP), a vital component of the peptidoglycan layer in the cell walls of most Gram-negative bacteria. researchgate.netfrontiersin.org The genes encoding the enzymes for this pathway are typically scattered throughout the bacterial chromosome rather than being organized in a single polygenic operon. nih.govnih.gov
The synthesis begins with the amino acid L-aspartate, which is derived from oxaloacetate, an intermediate of the tricarboxylic acid (TCA) cycle. frontiersin.orgnih.gov The pathway proceeds through a series of nine enzymatic steps to yield this compound. E. coli utilizes the succinylase variant of the DAP pathway, which involves four steps to convert L-2,3,4,5-tetrahydrodipicolinate to meso-diaminopimelate using succinylated intermediates. nih.govpnas.org
The sequential enzymatic reactions involved in the biosynthesis of this compound in E. coli are detailed in the tables below.
Table 1: Enzymes of the this compound Biosynthetic Pathway in Escherichia coli This interactive table summarizes the enzymes and their corresponding genes in the diaminopimelate pathway.
| Step | Enzyme Name | Gene | Function |
|---|---|---|---|
| 1 | Aspartate Kinase | lysC | Phosphorylates L-aspartate. nih.gov |
| 2 | Aspartate-semialdehyde Dehydrogenase | asd | Reduces L-4-aspartyl phosphate to L-aspartate-semialdehyde. researchgate.net |
| 3 | Dihydrodipicolinate Synthase | dapA | Condenses L-aspartate-semialdehyde and pyruvate. eolss.net |
| 4 | Dihydrodipicolinate Reductase | dapB | Reduces L-2,3-dihydrodipicolinate. nih.gov |
| 5 | Tetrahydrodipicolinate N-succinyltransferase | dapD | Transfers a succinyl group to L-2,3,4,5-tetrahydrodipicolinate. frontiersin.orgresearchgate.net |
| 6 | N-succinyl-L-2-amino-6-oxopimelate aminotransferase | dapC | Catalyzes a transamination reaction. frontiersin.orgresearchgate.net |
| 7 | N-succinyl-L,L-diaminopimelate desuccinylase | dapE | Removes the succinyl group. frontiersin.orgresearchgate.net |
| 8 | Diaminopimelate epimerase | dapF | Converts L,L-diaminopimelate to meso-diaminopimelate. frontiersin.orgresearchgate.net |
Table 2: Reaction Steps in this compound Biosynthesis via the Diaminopimelate Pathway This interactive table outlines the substrate-to-product conversions for each enzymatic step.
| Step | Substrate(s) | Enzyme | Product(s) |
|---|---|---|---|
| 1 | L-aspartate + ATP | Aspartate Kinase | L-4-aspartyl phosphate + ADP |
| 2 | L-4-aspartyl phosphate + NADPH + H⁺ | Aspartate-semialdehyde Dehydrogenase | L-aspartate-semialdehyde + NADP⁺ + Pi |
| 3 | L-aspartate-semialdehyde + Pyruvate | Dihydrodipicolinate Synthase | L-2,3-dihydrodipicolinate + H₂O |
| 4 | L-2,3-dihydrodipicolinate + NADPH + H⁺ | Dihydrodipicolinate Reductase | L-2,3,4,5-tetrahydrodipicolinate + NADP⁺ |
| 5 | L-2,3,4,5-tetrahydrodipicolinate + Succinyl-CoA | Tetrahydrodipicolinate N-succinyltransferase | N-succinyl-L-2-amino-6-oxopimelate + CoA |
| 6 | N-succinyl-L-2-amino-6-oxopimelate + L-glutamate | N-succinyl-L-2-amino-6-oxopimelate aminotransferase | N-succinyl-L,L-diaminopimelate + α-ketoglutarate |
| 7 | N-succinyl-L,L-diaminopimelate + H₂O | N-succinyl-L,L-diaminopimelate desuccinylase | L,L-diaminopimelate + Succinate |
| 8 | L,L-diaminopimelate | Diaminopimelate epimerase | meso-diaminopimelate |
Table of Compounds
| Compound Name |
|---|
| ADP |
| ATP |
| α-ketoglutarate |
| CoA |
| CO₂ |
| L,L-diaminopimelate |
| L-2,3-dihydrodipicolinate |
| L-2,3,4,5-tetrahydrodipicolinate |
| L-4-aspartyl phosphate |
| L-aspartate |
| L-aspartate-semialdehyde |
| L-glutamate |
| This compound |
| meso-diaminopimelate (m-DAP) |
| NADP⁺ |
| NADPH |
| N-succinyl-L,L-diaminopimelate |
| N-succinyl-L-2-amino-6-oxopimelate |
| Oxaloacetate |
| Pi (Inorganic Phosphate) |
| Pyruvate |
| Succinate |
Catabolism of L Lysine
Saccharopine Pathway: The Predominant Route
Regarded as the major catabolic route for lysine (B10760008) in mammals and plants, the saccharopine pathway plays a significant role in maintaining metabolic balance wikipedia.orgscispace.comfamiliasga.com. Its localization within the mitochondria highlights its connection to cellular energy metabolism familiasga.comresearchgate.net.
Enzyme Systems
The initial two steps of the saccharopine pathway are catalyzed by a single, bifunctional enzyme in mammals and plants: α-aminoadipic semialdehyde synthase (AASS) wikipedia.orgresearchgate.netnih.gov. This enzyme harbors two distinct catalytic domains: lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) wikipedia.orgresearchgate.net. In contrast, these activities may be associated with separate enzymes in other organisms like bacteria and fungi wikipedia.org. Downstream reactions in the pathway involve enzymes such as α-aminoadipate semialdehyde dehydrogenase (AASADH) frontiersin.orgresearchgate.netresearchgate.net.
Lysine α-ketoglutarate Reductase (LKR) initiates the saccharopine pathway by catalyzing the condensation of L-lysine with α-ketoglutarate, forming saccharopine frontiersin.orgresearchgate.netnih.gov. This reaction requires NADPH as a cofactor, serving as a proton donor wikipedia.orgresearchgate.net. Research on LKR from maize endosperm suggests an ordered binding mechanism where lysine binds first, followed by α-ketoglutarate and then NADPH nih.gov. Studies investigating product inhibition have shown that saccharopine acts as a noncompetitive inhibitor with respect to α-ketoglutarate and a competitive inhibitor concerning lysine nih.gov.
Saccharopine Dehydrogenase (SDH) catalyzes the subsequent step, the cleavage of saccharopine into α-aminoadipate semialdehyde and glutamate (B1630785) frontiersin.orgresearchgate.netnih.gov. This reaction is dependent on NAD(P)⁺ as a cofactor frontiersin.orgresearchgate.net. In mammals and plants, SDH activity is integrated into the bifunctional AASS enzyme wikipedia.orgresearchgate.net. The reaction catalyzed by SDH is reversible wikipedia.org. Kinetic studies on SDH from Saccharomyces cerevisiae indicate an ordered mechanism where NAD⁺ binds before saccharopine in the physiological direction of the reaction acs.orgdrugbank.com. In the reverse direction, NADH binds first acs.orgdrugbank.com. Proposed mechanisms for SDH involve acid-base catalysis facilitated by specific amino acid residues within the enzyme's active site acs.orgnih.gov.
The initial reactions of the saccharopine pathway, catalyzed by LKR and SDH, can be summarized as follows:
| Enzyme | Substrates | Products | Cofactors |
| LKR | This compound, α-Ketoglutarate | Saccharopine | NADPH |
| SDH | Saccharopine | α-Aminoadipate semialdehyde, L-Glutamate | NAD(P)⁺ |
Regulatory Mechanisms
The saccharopine pathway plays a critical role in regulating intracellular lysine levels wikipedia.org. While the precise regulatory mechanisms in mammals are still under investigation, studies in plants suggest that exogenous lysine can induce the pathway, while salt stress may lead to its repression in certain tissues nih.gov. Furthermore, the genes encoding LKR/SDH have been observed to be upregulated in response to osmotic, salt, and oxidative stress in both plants and animals researchgate.netresearchgate.net. These findings suggest a link between lysine catabolism via this pathway and cellular responses to stress researchgate.netresearchgate.net. Inherited disorders affecting enzymes in the saccharopine pathway, such as mutations in the AASS gene, can impair lysine degradation and result in conditions like hyperlysinemia wikipedia.org.
Tissue-Specific Catabolism (e.g., Liver, Intestine, Kidney)
The catabolism of lysine, predominantly through the saccharopine pathway, exhibits variation across different tissues researchgate.netphysiology.org. The liver has historically been recognized as a primary site for lysine oxidation researchgate.netcdnsciencepub.com. However, more recent research indicates that extra-hepatic tissues also contribute significantly to this process researchgate.netcdnsciencepub.comnih.gov.
Studies conducted in growing pigs have demonstrated that LKR activity is highest in samples from the liver, intestine, and kidney, with the liver showing the greatest SDH activity wvu.edunih.gov. The abundance of AASS protein has also been found to be most significant in the whole intestine and liver nih.gov. These findings suggest that, in addition to the liver, the intestine and kidney are important sites for lysine degradation via the saccharopine pathway wvu.educdnsciencepub.comnih.gov.
While the saccharopine pathway is the major route in tissues outside the brain, the pipecolate pathway is thought to be the predominant lysine degradation pathway in the adult mammalian brain researchgate.netnih.gov.
Illustrative data on the relative tissue distribution of LKR and SDH activity in growing pigs:
| Tissue | LKR Activity (relative) | SDH Activity (relative) |
| Liver | High | Highest |
| Intestine | High | Moderate |
| Kidney | High | Moderate |
| Other tissues | Detectable | Lower |
Note: This table provides a general representation based on observed relative activity levels in different tissues wvu.edunih.gov. Actual quantitative values can vary depending on the specific study and species.
Alternative Pathways of this compound Degradation
In addition to the major saccharopine pathway, alternative routes for this compound degradation exist wikipedia.orgfamiliasga.comasm.org. The pipecolic acid pathway is one such alternative familiasga.comresearchgate.net.
The pipecolic acid pathway represents an alternative route for lysine degradation that begins with the α-transamination or α-deamination of lysine familiasga.com. This pathway is not as fully characterized as the saccharopine pathway, and its enzymes are located in various subcellular compartments, including mitochondria, cytosol, and peroxisomes familiasga.comresearchgate.net. The pipecolate pathway is suggested to be the primary route in the adult mammalian brain, in contrast to its minor role in extracerebral tissues researchgate.netnih.gov. The saccharopine and pipecolate pathways are believed to converge at the intermediate α-aminoadipate δ-semialdehyde (AASA) researchgate.netnih.gov.
L-Amino Acid Oxidase (LAAO)-dependent Pathway
L-amino acid oxidases (LAAOs) are enzymes that catalyze the oxidative deamination of L-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide nih.govmdpi.com. While the saccharopine pathway is the predominant route for lysine catabolism in most mammalian tissues, including the liver and kidney, the role of LAAO in lysine degradation, particularly in specific tissues like the brain, has been explored nih.govwvu.edunih.gov.
Some research, particularly in mice, has suggested that an LAAO-catalyzed reaction could be a pathway for this compound degradation in the brain nih.gov. This pathway would involve the conversion of this compound to α-keto-ε-aminocaproic acid (KAC) mdpi.comnih.gov. KAC can then cyclize to Δ1-piperideine-2-carboxylate (P2C), an intermediate of the pipecolic acid pathway nih.gov. However, the contribution of LAAO to KAC formation in the brain remains uncertain, and the specific aminotransferase responsible for the conversion of lysine to KAC in the brain is not definitively identified nih.gov.
Lysyl Oxidase (LO)-dependent Pathway
Lysyl oxidase (LO) is an enzyme primarily known for its role in the cross-linking of collagen and elastin, essential for the structural integrity of connective tissues wvu.edumdpi.com. LO catalyzes the oxidative deamination of lysine and hydroxylysine residues within proteins, converting the ε-amino group into an aldehyde (allysine) wvu.edumdpi.com. These aldehydes then undergo spontaneous reactions to form covalent cross-links mdpi.com.
While the primary function of LO is in protein modification and extracellular matrix formation, its involvement in the catabolism of free this compound as a major degradation pathway is generally considered limited compared to the saccharopine pathway wvu.eduresearchgate.net. However, the metabolite α-aminoadipic δ-semialdehyde (AASA), generated in the saccharopine pathway, is in equilibrium with its cyclic form, Δ1-piperideine-6-carboxylate (P6C) familiasga.comnih.gov. P6C is also an intermediate in the pipecolic acid pathway nih.gov.
Implications of Dysregulated this compound Catabolism
Dysregulation of this compound catabolism can lead to the accumulation of lysine and its metabolic intermediates, resulting in various health issues, particularly affecting the neurological system and protein metabolism wikipedia.orgscispace.comontosight.ai.
Neurological Disorders
Defects in the enzymes involved in this compound catabolism, particularly the saccharopine pathway, are associated with several neurometabolic disorders familiasga.comnih.govresearchgate.net. The accumulation of lysine and its metabolites due to impaired degradation can have neurotoxic effects researchgate.netresearchgate.net.
One well-characterized disorder is Glutaric Aciduria Type 1 (GA1), an autosomal recessive disorder caused by a deficiency in glutaryl-CoA dehydrogenase (GCDH), an enzyme downstream in the lysine degradation pathway mhmedical.comresearchgate.netresearchgate.net. Deficiency of GCDH leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid, which are considered neurotoxic metabolites mhmedical.comresearchgate.net. GA1 can result in severe neurological impairment, including encephalopathic crises, movement disorders, and striatal degeneration researchgate.netresearchgate.net. Early diagnosis, often through newborn screening, and treatment with a low-lysine diet are crucial for improving neurocognitive outcomes researchgate.net.
Another significant neurological disorder linked to dysregulated lysine catabolism is Pyridoxine-Dependent Epilepsy (PDE), primarily caused by mutations in the ALDH7A1 gene, which encodes α-aminoadipic semialdehyde dehydrogenase (antiquitin) researchgate.netheftpathology.comathenslab.gr. This enzyme is responsible for converting α-aminoadipic semialdehyde (AASA) to α-aminoadipic acid smpdb.caresearchgate.net. Deficiency of antiquitin leads to the accumulation of AASA and its cyclic form, P6C researchgate.netheftpathology.com. P6C can react with pyridoxal (B1214274) phosphate (B84403) (PLP), the active form of vitamin B6, reducing its bioavailability and leading to seizures researchgate.netheftpathology.com. While pyridoxine (B80251) administration can control seizures in PDE, developmental delay and intellectual disability are still common researchgate.netathenslab.grpdeonline.org.
The accumulation of AASA and P6C in PDE patients highlights the importance of the proper functioning of the terminal steps of both the saccharopine and pipecolic acid pathways, as they converge at the AASA/P6C intermediate familiasga.comnih.govresearchgate.net. Elevated pipecolic acid levels are also observed in most patients with PDE pdeonline.org.
Interactive Table 1: Neurological Disorders Associated with Dysregulated this compound Catabolism
| Disorder | Enzyme Deficiency | Accumulated Metabolites | Key Neurological Manifestations |
| Glutaric Aciduria Type 1 (GA1) | Glutaryl-CoA Dehydrogenase (GCDH) | Glutaric acid, 3-hydroxyglutaric acid | Encephalopathy, movement disorders, striatal degeneration |
| Pyridoxine-Dependent Epilepsy (PDE) | α-Aminoadipic Semialdehyde Dehydrogenase (Antiquitin) | α-Aminoadipic semialdehyde (AASA), Piperideine-6-carboxylate (P6C) | Seizures, developmental delay, intellectual disability |
Protein-Energy Deficiency
This compound is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through the diet wikipedia.orgscispace.com. As a critical component of proteins, lysine is required for protein synthesis and various structural and metabolic roles scispace.comwvu.edu.
Deficiency in dietary lysine can lead to protein-energy malnutrition, which has systemic effects on health wikipedia.orgscispace.com. This is particularly relevant in populations where dietary protein intake, especially from sources rich in lysine, is insufficient wikipedia.org. Lysine deficiency can impair protein synthesis, affecting growth and the maintenance of muscle mass wikipedia.orgdraxe.com.
While dysregulation of lysine catabolism typically leads to accumulation of lysine and its metabolites, conditions affecting the absorption or transport of lysine can also indirectly impact protein status. For instance, Lysinuric Protein Intolerance (LPI) is a rare genetic disorder characterized by impaired transport of cationic amino acids, including lysine, in the intestines and kidneys ontosight.ainih.gov. This impaired transport leads to excessive urinary excretion of lysine and other cationic amino acids, potentially resulting in a functional deficiency despite adequate dietary intake nih.gov. LPI can manifest with symptoms related to protein malnutrition, such as failure to thrive and poor feeding, although the primary issue is transport rather than catabolism ontosight.ainih.gov.
Interactive Table 2: Impact of this compound Status on Protein Metabolism
| Condition | Description | Impact on Protein Metabolism |
| Dietary this compound Deficiency | Insufficient intake of this compound from the diet. | Impaired protein synthesis, potential for protein-energy malnutrition, poor growth. wikipedia.orgscispace.comdraxe.com |
| Lysinuric Protein Intolerance (LPI) | Impaired transport of cationic amino acids, including lysine. | Excessive urinary excretion of lysine, functional deficiency, symptoms of protein malnutrition. ontosight.ainih.gov |
| Dysregulated this compound Catabolism (e.g., Hyperlysinemia) | Genetic defects leading to impaired breakdown of lysine and metabolite accumulation. | Can lead to elevated free lysine levels, but the primary clinical concerns are often neurological due to metabolite toxicity. wikipedia.orgscispace.comontosight.ai |
Protein Synthesis and Turnover
This compound is a fundamental building block for the synthesis of proteins in living organisms. scispace.comrpicorp.com This process, known as proteinogenesis, involves the incorporation of amino acids into polypeptide chains during translation. wikipedia.orgscispace.com
Incorporation into Polypeptide Chains
During translation, the genetic code is read, and specific amino acids are added to a growing polypeptide chain based on the sequence of codons in messenger RNA (mRNA). This compound is encoded by the codons AAA and AAG and is incorporated into proteins at the appropriate positions as directed by the mRNA sequence. wikipedia.orgscispace.com This incorporation is essential for the formation of functional proteins, contributing to their structure and diverse functions within cells. rpicorp.comrpicorp.compatsnap.com
Regulation of Protein Synthesis Pathways (e.g., mTOR, JAK2-STAT5)
This compound has been shown to influence key signaling pathways that regulate protein synthesis. The mechanistic Target of Rapamycin complex 1 (mTORC1) pathway is a central regulator of cell growth and metabolism, highly sensitive to amino acid levels. researchgate.netnih.gov Studies have indicated that lysine can stimulate the mTORC1 pathway. researchgate.netnih.govconsensus.appnih.govmdpi.comiastatedigitalpress.com For instance, research in bovine mammary epithelial cells demonstrated that lysine promotes protein synthesis by activating the mTOR pathway. consensus.app Similarly, studies in rats and in C2C12 myotubes have shown that lysine supplementation or the presence of lysine can activate the mTORC1 pathway, leading to increased protein synthesis and suppressed protein degradation. nih.govnih.govmdpi.comacs.orgacs.org
Lysine has also been implicated in the regulation of the JAK2-STAT5 pathway. consensus.app This pathway is involved in various cellular processes, including cell proliferation and differentiation. nih.gov Research in bovine mammary cells suggests that lysine, in combination with methionine, can upregulate the expression of genes associated with the JAK2-STAT5 pathway, contributing to enhanced milk protein concentration. physiology.orgphysiology.org Acetylation of STAT5 on specific lysine residues is important for effective dimerization in prolactin signaling. wikipedia.org
Data on the effect of lysine on mTOR and JAK2-STAT5 pathways:
| Pathway | Effect of Lysine | Model System | Source |
| mTORC1 | Activation, promoting protein synthesis, suppressing protein degradation. | Bovine mammary epithelial cells, rat skeletal muscle, C2C12 myotubes, NSCLC cells | researchgate.netnih.govconsensus.appnih.govmdpi.comacs.orgacs.org |
| JAK2-STAT5 | Upregulation of associated genes, important for STAT5 dimerization (via acetylation). | Bovine mammary cells | consensus.appphysiology.orgphysiology.orgwikipedia.org |
Muscle Protein Accumulation and Growth
This compound's role in protein synthesis extends to its contribution to muscle protein accumulation and growth. As an essential amino acid, it is a necessary component for building muscle tissue. novoma.comdarwin-nutrition.fr Studies have shown that lysine can promote muscle growth and development. nih.govnovoma.comdarwin-nutrition.fr Research in rabbits fed a low protein diet indicated that dietary lysine supplementation improved growth performance and skeletal muscle development by regulating key signaling pathways such as mTOR. consensus.app Furthermore, lysine has been shown to stimulate protein synthesis and reduce protein breakdown in muscle, contributing to the preservation and increase of muscle mass. acs.orgdarwin-nutrition.frnih.gov
Data on lysine and muscle protein:
| Effect on Muscle | Mechanism Involved | Model System | Source |
| Promotes muscle fiber hypertrophy and growth | Increasing protein synthesis, activating mTORC1. | Mammals, rabbits | nih.govnovoma.comdarwin-nutrition.fr |
| Improves skeletal muscle development | Regulating mTOR and other signaling pathways. | Rabbits | consensus.app |
| Reduces muscle protein breakdown | Suppressing proteolysis (e.g., autophagy). | C2C12 myotubes, rats | acs.orgacs.orgnih.govtandfonline.com |
| Stimulates muscle protein synthesis | Activating mTOR signaling. | C2C12 myotubes, rats | acs.orgacs.orgnih.govtandfonline.com |
| May increase skeletal muscle mass with continuous feeding | Suppressing autophagic proteolysis via Akt/mTOR. | Rats | acs.org |
Post-Translational Modifications Involving this compound
This compound residues in proteins are subject to a variety of post-translational modifications (PTMs). wikipedia.orgcreative-proteomics.comconsensus.appnih.govnih.govfrontiersin.orgfrontiersin.orgacs.orgresearchgate.net These modifications can significantly alter protein function, localization, interactions, and stability, playing critical roles in regulating diverse cellular processes. nih.govfrontiersin.org The ε-amino group of lysine is a common target for such modifications. wikipedia.orgcreative-proteomics.com
Lysine Acetylation
Lysine acetylation is a prominent PTM involving the transfer of an acetyl group, typically from acetyl-coenzyme A (acetyl-CoA), to the ε-amino group of a lysine residue. creative-proteomics.comfrontiersin.orgnih.govnih.govfrontiersin.orgfrontiersin.orgfrontiersin.org This modification neutralizes the positive charge of the lysine side chain, which can impact protein structure, interactions, and function. frontiersin.orgnih.govfrontiersin.orgfrontiersin.orgabcam.com Acetylation can occur enzymatically, catalyzed by lysine acetyltransferases (KATs), or non-enzymatically. frontiersin.orgnih.govnih.govfrontiersin.orgfrontiersin.org The reverse modification, deacetylation, is carried out by lysine deacetylases (KDACs). nih.govnih.govwikipedia.orgmdpi.com The dynamic interplay between KATs and KDACs regulates the level of protein acetylation. nih.govmdpi.com
The mechanism of enzymatic acetylation by KATs often involves a catalytic base, such as glutamate, to deprotonate the lysine amino group, facilitating a nucleophilic attack on the acetyl-CoA carbonyl. nih.govfrontiersin.org Some KATs, like the p300/CBP family, utilize a different mechanism involving an active site tyrosine residue. nih.govnih.gov Acetylated lysine residues can be recognized by "reader" proteins, such as those containing bromodomains, which can then influence downstream cellular processes. nih.govwikipedia.orgportlandpress.com
Role in Epigenetic Regulation (Histone Modifications)
Lysine acetylation is particularly well-studied for its crucial role in epigenetic regulation, primarily through the modification of histone proteins. wikipedia.orgcreative-proteomics.comnih.govnih.govfrontiersin.orgabcam.comwikipedia.orgmdpi.comportlandpress.comjove.com Histones are the core proteins around which DNA is wrapped to form nucleosomes, the basic structural units of chromatin. wikipedia.orgjove.com The N-terminal tails of histones protrude from the nucleosome and are subject to various PTMs, including acetylation. wikipedia.orgjove.com
Acetylation of lysine residues on histone tails, such as H3K9ac, H3K27ac, H4K5ac, H4K8ac, and H4K16ac, reduces the positive charge of the histones. frontiersin.orgabcam.comwikipedia.orgmdpi.comjove.com This weakens the electrostatic interaction between the positively charged histones and the negatively charged DNA, leading to a more relaxed chromatin structure, known as euchromatin. abcam.comwikipedia.orgportlandpress.comjove.com This open chromatin conformation is generally associated with increased accessibility of the DNA to transcription machinery, thereby promoting gene transcription. abcam.comwikipedia.orgportlandpress.comjove.com Conversely, deacetylation by HDACs restores the positive charge, strengthening histone-DNA interactions and leading to a more condensed chromatin structure (heterochromatin), which is typically associated with transcriptional repression. wikipedia.orgportlandpress.com
Specific histone lysine acetylation marks are associated with active gene promoters and enhancers. abcam.comportlandpress.com For example, H3K27ac is a marker of active enhancers and promoters. abcam.comportlandpress.com The acetylation of histone H4 at lysine 16 (H4K16ac) by enzymes like KAT8 (MOF) is critical for modifying chromatin structure and facilitating transcriptional activation. mdpi.com This modification can counteract chromatin compaction, enhancing DNA accessibility for transcription. mdpi.com
The interplay between histone acetylation and other histone modifications, such as methylation, phosphorylation, and ubiquitination, forms a complex "histone code" that further fine-tunes chromatin structure and gene expression. nih.govjove.com
Data on Histone Acetylation and Epigenetic Regulation:
| Histone Modification | Lysine Residues Involved (Examples) | Effect on Chromatin Structure | Effect on Gene Transcription | Enzymes Involved (Examples) | Source |
| Acetylation | H3K9, H3K27, H4K5, H4K8, H4K16 | Relaxed (Euchromatin) | Activation | KATs (HATs) | frontiersin.orgabcam.comwikipedia.orgmdpi.comportlandpress.comjove.com |
| Deacetylation | Various | Condensed (Heterochromatin) | Repression | KDACs (HDACs) | wikipedia.orgmdpi.comportlandpress.com |
Regulation of Non-Histone Proteins
Lysine modifications serve as crucial regulatory switches for the function of many non-histone proteins. These modifications can alter protein conformation, affect interactions with other molecules (such as DNA or other proteins), and influence protein half-life. nih.govoup.com The dynamic nature of these modifications, being often reversible, allows for fine-tuning of protein activity in response to cellular signals and environmental changes. nih.govhep.com.cn Research has identified numerous non-histone substrates for various lysine modifying enzymes, highlighting the widespread impact of these modifications on cellular pathways. oup.comfrontiersin.org
Lysine Acetyltransferases (KATs) and Lysine Deacetylases (KDACs)
Lysine acetylation is a well-studied reversible PTM regulated by the antagonistic actions of lysine acetyltransferases (KATs) and lysine deacetylases (KDACs). nih.govhep.com.cn KATs catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue, while KDACs remove the acetyl group. sci-hub.se This modification alters the charge of the lysine residue from positive to neutral, which can have significant effects on protein structure and function. sci-hub.se While initially characterized for their roles in modifying histones and regulating gene expression, KATs and KDACs also target a growing number of non-histone proteins. sci-hub.senih.govfrontiersin.orgoup.com The acetylation of non-histone proteins by KATs and deacetylation by KDACs are involved in regulating a wide range of cellular processes, including metabolism, signal transduction, and cell survival. sci-hub.senih.gov
Lysine Glutarylation
Lysine glutarylation is a relatively newly discovered PTM where a glutaryl group is added to a lysine residue. researchgate.netacs.orgcreative-proteomics.com This modification adds a five-carbon acyl group and changes the charge of the lysine residue from +1 to -1, a more significant change compared to acetylation. creative-proteomics.commdpi.com Glutaryl-CoA, an intermediate in amino acid metabolism, can function as the cofactor for this modification. frontiersin.org Proteomic studies have shown that lysine glutarylation is present in both eukaryotic and prokaryotic cells and is enriched on metabolic enzymes and mitochondrial proteins. acs.orgcreative-proteomics.comfrontiersin.org This suggests that lysine glutarylation plays significant roles in regulating metabolic and mitochondrial processes. acs.orgcreative-proteomics.comfrontiersin.org
Lysine Lactylation
Lysine lactylation (Kla) is another recently identified PTM involving the modification of lysine residues by a lactyl group. frontiersin.orgnih.govbio-connect.nlresearchgate.net Lactate (B86563), a metabolic intermediate, serves as the precursor for this modification. frontiersin.orgbio-connect.nlnih.gov Lysine lactylation has been found to occur on a diverse range of both histone and non-histone proteins. frontiersin.org Emerging evidence suggests that protein lactylation plays crucial roles in various biological processes, including transcriptional regulation, immune modulation, and cellular metabolism. frontiersin.orgnih.govbio-connect.nlresearchgate.net For instance, lysine lactylation has been implicated in the regulation of tumor biology, affecting tumor metabolism and the tumor microenvironment. nih.govbio-connect.nl
Other Lysine Modifications and Their Biological Impact
Beyond acetylation, glutarylation, and lactylation, lysine residues can undergo numerous other PTMs, including methylation, ubiquitination, sumoylation, succinylation, and malonylation. wikipedia.orgresearchgate.netnih.govfrontiersin.orgfrontiersin.org These modifications add different chemical groups to the lysine side chain, leading to diverse functional consequences for the modified protein. For example, lysine methylation can involve the addition of one, two, or three methyl groups and is regulated by lysine methyltransferases and demethylases. nih.govoup.comfrontiersin.org Methylation of non-histone proteins can influence protein-protein interactions, stability, and localization. nih.govoup.comresearchgate.net Ubiquitination, the addition of ubiquitin, is often associated with protein degradation but also plays roles in signaling and other cellular processes. Succinylation and malonylation are other types of acylation that, like glutarylation, introduce a negative charge to the lysine residue, impacting protein conformation and interactions. mdpi.comfrontiersin.org These various modifications contribute to a complex network of regulatory mechanisms centered around lysine residues, allowing for precise control of protein function and cellular activities. researchgate.netnih.gov
This compound in Structural Protein Formation
This compound is not only crucial for its role in protein modifications but also as a fundamental building block for the synthesis of structural proteins. wikipedia.orgepfl.ch It is particularly important for the formation and stability of connective tissues. wikipedia.org
Collagen Crosslinking and Stability
One of the most significant roles of lysine in structural proteins is its involvement in the crosslinking of collagen. wikipedia.orgnih.govcreative-proteomics.compacificapharmacy.com Collagen is a major structural protein in the extracellular matrix, providing tensile strength and stability to tissues like skin, bone, and tendons. nih.govcreative-proteomics.comrsc.org The mechanical properties of collagen are highly dependent on the formation of covalent intermolecular crosslinks between collagen molecules. nih.govrsc.org This crosslinking process is initiated by the enzymatic oxidation of specific lysine and hydroxylysine residues within the telopeptides and helical domains of collagen by lysyl oxidase (LOX). pacificapharmacy.comrsc.orgresearchgate.netnih.gov This oxidation converts the ε-amino group of lysine (or hydroxylysine) into an aldehyde. pacificapharmacy.comrsc.orgresearchgate.net These reactive aldehydes then undergo a series of spontaneous condensation reactions with other lysine, hydroxylysine, or aldehyde residues on adjacent collagen molecules, forming stable covalent crosslinks. rsc.orgresearchgate.netnih.gov Hydroxylation of lysine residues by lysyl hydroxylases (LH) is a prerequisite for the formation of certain types of crosslinks and influences fibrillogenesis and crosslinking patterns. nih.govcreative-proteomics.com The pattern and extent of collagen crosslinking, which is heavily reliant on lysine and its modified forms, are critical for the structural integrity, mechanical strength, and elasticity of connective tissues. nih.govcreative-proteomics.compacificapharmacy.com
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 5962 fishersci.cawikipedia.org |
| Acetyl-CoA | 444493 wikipedia.orgmetabolomicsworkbench.orgnih.gov |
| Glutaryl-CoA | 3081383 wikipedia.orgnih.govuni.lu |
| Lactate | 107689 guidetopharmacology.org, 23673452 fishersci.se (Lactic Acid) |
| Hydroxylysine | 80358 fishersci.no |
| Lysyl oxidase (LOX) | 9426 (related gene) |
| Lysyl hydroxylase (LH) | 11171 (related gene) |
| Ubiquitin | 6323 |
| SUMO protein | 16155666 (SUMO1) |
| Methyl group | 104930 (Methyl radical) |
| Succinyl-CoA | 135005 |
| Malonyl-CoA | 643504 |
| Acetyllysine | 92832 |
| Glutaryllysine | Not specifically listed for the modified residue, but related to Glutaric acid (CID 743) and Lysine (CID 5962). |
| Lactyllysine | Not specifically listed for the modified residue, but related to Lactic acid (CID 107689) and Lysine (CID 5962). |
Data Table Example (Illustrative - actual data would come from specific research findings):
| Protein Substrate | Lysine Modification | Modifying Enzyme (Writer/Eraser) | Biological Process Affected | Reference |
| Protein X | Acetylation | KAT1 / KDAC2 | Gene Transcription | [Hypothetical] |
| Protein Y | Glutarylation | [Writer Enzyme] / SIRT5 | Mitochondrial Metabolism | mdpi.comfrontiersin.org |
| Protein Z | Lactylation | [Writer Enzyme] / [Eraser Enzyme] | Immune Response | bio-connect.nlresearchgate.net |
This compound, an essential alpha-amino acid, serves as a fundamental building block for proteins and participates in a diverse array of biological processes critical for cellular function and tissue integrity. medicalnewstoday.com Its unique side chain, featuring a reactive epsilon (ε) amino group, is a key site for numerous post-translational modifications (PTMs) that dynamically regulate protein behavior and contribute to the structural properties of connective tissues, notably collagen. wikipedia.org
Biological Roles and Mechanisms of L Lysine
Post-Translational Modifications of Lysine (B10760008)
The ε-amino group of lysine is a prime target for a variety of PTMs, which can dramatically alter the charge, conformation, and interaction capabilities of a protein. These modifications are often reversible, providing a dynamic layer of regulation. nih.govoup.com
Lysine acylation involves the addition of an acyl group to the ε-amino group. Acetylation is the most well-known form, but other acylations like glutarylation and lactylation have emerged as significant regulatory mechanisms.
While the acetylation of histones is extensively studied for its role in epigenetic regulation, lysine modifications, including acetylation, also widely impact the function of non-histone proteins. nih.govfrontiersin.orgfrontiersin.org These modifications can influence the activity, stability, subcellular localization, and interaction partners of a vast number of proteins involved in diverse cellular pathways such as transcription, signal transduction, and metabolism. frontiersin.orgfrontiersin.orgsci-hub.se The specific outcome of a lysine modification on a non-histone protein is context-dependent, relying on the protein's inherent function and the specific lysine residue being modified. oup.comfrontiersin.org For instance, lysine methylation on non-histone proteins can modulate protein-protein interactions and protein stability. nih.govoup.comresearchgate.net
Lysine acetylation is a reversible PTM orchestrated by the opposing activities of lysine acetyltransferases (KATs) and lysine deacetylases (KDACs). nih.govhep.com.cn KATs catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue, neutralizing its positive charge. sci-hub.se KDACs, conversely, remove the acetyl group, restoring the positive charge. sci-hub.se This dynamic process is crucial for regulating the function of both histones and a growing number of non-histone proteins. sci-hub.senih.govfrontiersin.orgoup.com The balance between KAT and KDAC activity is essential for the proper regulation of numerous cellular processes, including gene expression, metabolic pathways, and cell signaling. sci-hub.senih.gov
Lysine glutarylation is a recently identified PTM involving the attachment of a glutaryl group to a lysine residue. researchgate.netacs.orgcreative-proteomics.com This modification is notable as it converts the positive charge of the lysine side chain to a negative charge, a more substantial change than acetylation. creative-proteomics.commdpi.com Glutaryl-CoA, an intermediate derived from amino acid metabolism, serves as the acyl donor for this modification. frontiersin.org Proteomic analyses have revealed the presence of lysine glutarylation in both prokaryotic and eukaryotic organisms, with a notable enrichment on metabolic enzymes and mitochondrial proteins. acs.orgcreative-proteomics.comfrontiersin.org These findings suggest a significant role for lysine glutarylation in the regulation of metabolic and mitochondrial functions. acs.orgcreative-proteomics.comfrontiersin.org
Lysine lactylation (Kla) represents another recently discovered PTM involving the modification of lysine residues with a lactyl group. frontiersin.orgnih.govbio-connect.nlresearchgate.net This modification utilizes lactate (B86563), a metabolic byproduct, as the modifying molecule. frontiersin.orgbio-connect.nlnih.gov Lysine lactylation has been observed on a wide range of proteins, including both histones and non-histone proteins. frontiersin.org Emerging research indicates that protein lactylation plays important roles in various biological contexts, including the regulation of gene transcription, modulation of immune responses, and metabolic reprogramming. frontiersin.orgnih.govbio-connect.nlresearchgate.net Studies have highlighted the involvement of lysine lactylation in tumor biology, influencing cellular metabolism and the tumor microenvironment. nih.govbio-connect.nl
In addition to acetylation, glutarylation, and lactylation, lysine residues are subject to a variety of other PTMs, including methylation, ubiquitination, sumoylation, succinylation, and malonylation. wikipedia.orgresearchgate.netnih.govfrontiersin.orgfrontiersin.org Each of these modifications involves the covalent attachment of a distinct chemical group to the lysine side chain, leading to diverse functional consequences for the modified protein. Lysine methylation, for example, can involve the addition of one, two, or three methyl groups and is controlled by lysine methyltransferases and demethylases. nih.govoup.comfrontiersin.org Methylation of non-histone proteins can affect protein-protein interactions, protein stability, and subcellular localization. nih.govoup.comresearchgate.net Ubiquitination, the attachment of ubiquitin, is often associated with protein degradation but also plays roles in signaling and other cellular processes. Succinylation and malonylation are other forms of acylation that, similar to glutarylation, introduce a negative charge to the lysine residue, impacting protein structure and interactions. mdpi.comfrontiersin.org These varied modifications contribute to a complex and interconnected network of regulatory mechanisms centered on lysine residues, enabling precise control over protein function and cellular activities. researchgate.netnih.gov
This compound in Structural Protein Formation
This compound is not only crucial for its involvement in protein modifications but also serves as a vital component in the synthesis and stabilization of structural proteins. wikipedia.orgepfl.ch Its role is particularly prominent in the formation of connective tissues. wikipedia.org
Connective Tissue Integrity
This compound is vital for maintaining the structural integrity and tensile strength of connective tissues, such as skin, tendons, and ligaments. This is primarily achieved through its critical role in the crosslinking of collagen polypeptides. Collagen, a major structural protein in these tissues, consists of triple helical polypeptides. Lysine residues within these polypeptides undergo enzymatic modification, specifically hydroxylation by lysyl hydroxylase, to form hydroxylysine. These modified lysine residues, along with lysine residues themselves, are then involved in forming covalent crosslinks between adjacent collagen molecules. This crosslinking process stabilizes the collagenous matrix, providing strength and elasticity to connective tissues. wikipedia.orgvita-world24.dedrugbank.com A deficiency in lysine can lead to defective connective tissues. wikipedia.orgebi.ac.uk
Bacterial Cell Wall Stability
This compound plays a critical role in maintaining the stability of bacterial cell walls, particularly in peptidoglycan synthesis. Peptidoglycan is a mesh-like layer that provides structural support and protection to bacterial cells. In many bacteria, this compound or meso-diaminopimelic acid (m-DAP) are key components of the tetrapeptide side chains that are cross-linked to form the rigid peptidoglycan structure. wikipedia.orgoregonstate.educationmdpi.com The crosslinking involves the formation of an amide bond between the this compound or m-DAP residue of one peptide side chain and the D-alanine residue of another. oregonstate.educationmdpi.com This mechanism is analogous to the role of lysine in collagen crosslinking in connective tissues. wikipedia.org The stability provided by these lysine-mediated crosslinks is essential for bacterial survival and maintaining cell shape. oregonstate.education Some studies suggest that this compound and poly-L-lysine can interact with bacterial cell membranes, potentially disrupting their integrity and contributing to antibacterial activity. consensus.appmdpi.com
This compound in Metabolism and Biosynthesis of Other Compounds
This compound serves as a precursor for the biosynthesis of several important molecules involved in various metabolic pathways.
Carnitine Production and Fatty Acid Metabolism
This compound is a primary precursor for the biosynthesis of L-carnitine, a molecule essential for fatty acid metabolism. wikipedia.orgnih.govoregonstate.eduscielo.br L-carnitine facilitates the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where they undergo beta-oxidation to produce energy. nih.govoregonstate.eduscielo.br The biosynthesis of L-carnitine from lysine is a multi-step process. Lysine residues in proteins are first methylated to form ε-N-trimethyllysine. oregonstate.edunih.gov This methylated lysine is then released through protein hydrolysis and subsequently converted to L-carnitine through a series of enzymatic reactions. wikipedia.orgoregonstate.edu The rate of L-carnitine synthesis is influenced by the extent of methylation of peptide-linked lysine and the rate of protein turnover. oregonstate.eduscielo.br Increased dietary lysine can potentially boost endogenous L-carnitine synthesis. scielo.br A deficiency in lysine can lead to impaired fatty acid metabolism due to decreased carnitine levels. wikipedia.orgebi.ac.uk
Precursor for Secondary Metabolites (e.g., Pipecolic Acid, Siderophores)
This compound is a precursor for the biosynthesis of various secondary metabolites in different organisms, including pipecolic acid and certain siderophores. oregonstate.edunih.govresearchgate.netmdpi.com
Pipecolic acid, a non-proteinogenic amino acid, is synthesized from lysine through specific enzymatic pathways found in bacteria, filamentous fungi, and plants. nih.govresearchgate.netwikipedia.orgresearchgate.net One pathway involves the conversion of lysine into saccharopine, which is then oxidized to pipecolic acid. nih.gov Another pathway in bacteria utilizes lysine cyclodeaminase to directly convert this compound to L-pipecolic acid. researchgate.net Pipecolic acid serves as a precursor for numerous bioactive compounds, including some with antifungal and antitumoral properties. nih.govresearchgate.net
Siderophores are iron-chelating molecules produced by microorganisms and plants to acquire iron from the environment. nih.govmdpi.commdpi.comresearchgate.net Some siderophores are derived from lysine or intermediates of the lysine biosynthetic pathway. nih.govresearchgate.netresearchgate.net For instance, intermediates of the lysine pathway, such as α-aminoadipic acid and saccharopine, can be precursors for siderophores. nih.govresearchgate.net
Glutamate (B1630785) Release
Research suggests a link between this compound and glutamate release. While the exact mechanisms are complex and still under investigation, some studies indicate that this compound can influence neurotransmitter systems, potentially affecting the release or activity of glutamate. lipidmaps.org Further research is needed to fully elucidate the nature and implications of this interaction.
This compound in Cellular Signaling and Regulation
Interaction with Neurotransmitter Receptors (e.g., NMDA Receptors)
This compound has been shown to interact with neurotransmitter receptors, particularly those of the N-methyl-D-aspartate (NMDA) type. NMDA receptors are a subclass of ionotropic glutamate receptors crucial for excitatory neurotransmission in the central nervous system, playing roles in synaptic plasticity, learning, memory, and pain perception. tandfonline.com Evidence suggests that this compound can act as a competitive inhibitor of NMDA receptor activity. nih.gov Studies have demonstrated that this compound can inhibit NMDA receptor-evoked currents in dorsal root ganglion (DRG) neurons. nih.gov Intrathecal administration of lysine in animal models has been observed to induce analgesia, a process potentially mediated by the inhibition of NMDA receptors through the prevention of phosphorylation of components involved in NMDA receptor signaling. nih.gov This suggests that this compound may function as an NMDA antagonist within the central nervous system, and its accumulation could contribute to antinociceptive effects. nih.gov The potential inhibitory effect of lysine on NMDA receptors is proposed as an underlying mechanism for its reported analgesic effects in both acute and chronic pain states. nih.gov
NMDA receptors are ligand-gated cation channels whose activity requires the binding of a co-agonist, such as glycine (B1666218) or D-serine, and is also voltage-dependent due to a magnesium ion block in the channel pore. mdpi.comfrontiersin.org They are permeable to calcium ions, which act as a secondary messenger to trigger signaling cascades. mdpi.comfrontiersin.org this compound's interaction with these receptors highlights a potential mechanism by which it can influence neuronal excitability and related physiological processes.
Modulation of Dopamine (B1211576) and Serotonin (B10506) Pathways
This compound has been implicated in the modulation of dopamine and serotonin pathways, neurotransmitter systems vital for mood, behavior, and the processing of sensory information, including pain. researchgate.netmdpi.comresearchgate.net Changes in pain perception can be modulated by amino acids like lysine, which are suggested to increase the synthesis of serotonin and dopamine. nih.govmdpi.comresearchgate.net Administration of lysine could potentially enhance serotonin and dopamine production in the brain, leading to a reduction in pain experiences originating from the sensory cortex and augmenting the placebo effect in the emotional cortex. nih.govmdpi.com
Research in rats has indicated that a dietary deficiency of this compound can interfere with the normal circadian release of serotonin in the central nucleus of the amygdala, although it did not appear to affect dopamine release in this specific context. nih.gov This suggests a complex interplay between this compound availability and the regulation of serotonin signaling in specific brain regions involved in stress and anxiety responses. nih.gov Another study using functional MRI (fMRI) in rats observed that intragastric administration of this compound increased blood oxygenation level-dependent (BOLD) signals in the ventral tegmental area and raphe pallidus nucleus, areas that are sources of dopamine and serotonin secretion in the forebrain. cambridge.org These findings support the idea that this compound can influence the activity of dopaminergic and serotonergic systems. cambridge.org
Furthermore, this compound's potential to modulate inflammatory responses via peripheral mechanisms, in addition to its central effects through the regulation of neurotransmitter pathways like those for serotonin and dopamine, may contribute to its observed synergistic effects when used in combination with other pain relief agents. nih.gov
Cell Proliferation and Angiogenesis
This compound plays a role in cellular proliferation and angiogenesis, processes fundamental to tissue growth, repair, and development. researchgate.net Studies have shown that this compound can support cell proliferation and angiogenesis by stimulating the expression of pro-angiogenic genes, such as metalloproteinase-9, focal adhesion kinases, and various growth factors. mdpi.com
One proposed mechanism for lysine-mediated cell proliferation and angiogenesis involves its potential to act as a non-specific binding molecule or a cell surface bridge. researchgate.net It is hypothesized that lysine enhances the binding force between angiogenic factors and their corresponding receptors on the cell surface, thereby leading to an augmented biological response. researchgate.netmdpi.com This enhanced interaction could facilitate the entry of reparative cells and serum growth factors into wound sites, augmenting the healing process. researchgate.netmdpi.com The basic nature of lysine, along with other basic amino acids like arginine and histidine, may also contribute to its vasoactive properties. researchgate.netmdpi.com
Research using this compound-loaded microparticles has demonstrated their potential to support cell proliferation and angiogenesis, suggesting a role for controlled release of lysine in enhancing these processes for applications such as rapid healing. mdpi.com Studies on mesenchymal stem cells (MSCs) have also indicated that poly-L-lysine, a homopolymer of this compound, can promote cell adhesion and proliferation, potentially by providing a favorable microenvironment and influencing cell cycle regulation. nih.gov
While this compound generally supports cell growth, some research on cancer cells suggests a more complex relationship, where low concentrations of lysine may inhibit the growth of certain tumor cells, while high concentrations could stimulate it. nih.gov However, the primary biological function discussed here relates to its supportive role in normal cell proliferation and angiogenesis crucial for tissue repair and development. researchgate.netmdpi.com
Here is a data table summarizing some of the research findings:
| Biological Role | Mechanism/Observation | Study Type/Model | Source Index |
| Interaction with NMDA Receptors | Inhibits NMDA receptor activity; inhibits NMDA-evoked currents; prevents phosphorylation in signaling pathway. | In vitro (DRG neurons), Animal models (rats) | nih.gov |
| Modulation of Serotonin Pathways | Deficiency interferes with circadian serotonin release in amygdala; potentially increases serotonin synthesis. | Animal model (rats) | nih.govmdpi.comresearchgate.netnih.gov |
| Modulation of Dopamine Pathways | Potentially increases dopamine synthesis; increases BOLD signals in dopamine-secreting areas. | Animal models (rats, fMRI) | nih.govmdpi.comresearchgate.netcambridge.org |
| Cell Proliferation | Supports cell proliferation; increases satellite cell viability; influences cell cycle regulation. | In vitro (equine muscle satellite cells, MSCs) | nih.govmdpi.com |
| Angiogenesis | Supports angiogenesis; stimulates pro-angiogenic gene expression; acts as a cell surface bridge for growth factors. | In vitro, In vivo (wound healing models), Microparticle studies | researchgate.netmdpi.com |
L Lysine Transport Mechanisms
Cellular L-Lysine Uptake
Cellular uptake of this compound is mediated by specific transport systems. In mammalian cells, this process is primarily facilitated by members of the Solute Carrier Family 7 (SLC7) and Solute Carrier Family 6 (SLC6) ontosight.ai. SLC7 family members, also known as cationic amino acid transporters (CATs), are responsible for the uptake of this compound and other cationic amino acids ontosight.ai. SLC6 family members, while including neurotransmitter transporters, also facilitate the transport of some amino acids, including this compound ontosight.ai.
Intestinal Absorption Mechanisms
Intestinal absorption of this compound from the diet involves complex mechanisms across the apical (luminal) and basolateral (blood) membranes of intestinal epithelial cells (enterocytes) nih.gov. Studies using human cultured intestinal cells (Caco-2) have demonstrated that this compound transport occurs mainly in the apical to basolateral direction nih.gov. This transepithelial transport involves both saturable carrier-mediated components and a nonsaturable diffusional component nih.gov. The transport across the intestinal epithelium is influenced by both sodium-dependent and sodium-independent mechanisms nih.govresearchgate.net.
Sodium-dependent transport mechanisms play a significant role in this compound absorption, particularly in the efflux of lysine (B10760008) across the basolateral membrane of intestinal cells, which is considered essential for its transport into the bloodstream nih.govresearchgate.net. This process is energy-dependent and stimulated by an inwardly directed sodium gradient nih.gov. In some contexts, such as in rainbow trout, this compound transport in the intestine has been shown to be sodium-dependent nih.gov. In mammals, while apical absorption of this compound can involve Na+-independent transporters, basolateral efflux can be a sodium-dependent process nih.govresearchgate.netnih.gov. The coupling of sodium and amino acid transport is a common mechanism for active transport in mucosal cells cambridge.org.
This compound uptake in intestinal cells also occurs via sodium-independent mechanisms nih.govresearchgate.net. This uptake mechanism is not significantly influenced by membrane potential nih.govresearchgate.net. In mammals, apical absorption of this compound is mediated by Na+-independent transporters such as rBAT (SLC3a1) and b⁰,⁺AT (SLC7a9) nih.gov. Studies in lobster hepatopancreatic brush border membrane vesicles also indicate the presence of Na+-independent, carrier-mediated lysine transport that is sensitive to membrane potential at acidic pH biologists.com.
Cationic Amino Acid Transporters (CATs)
Cationic Amino Acid Transporters (CATs) are a major family of proteins responsible for the transport of cationic amino acids, including this compound, L-arginine, and L-ornithine ebi.ac.ukscispace.com. CATs are part of the Solute Carrier Family 7 (SLC7) ontosight.airesearchgate.net. These transporters function as permeases, facilitating the uptake of these amino acids across cellular membranes ebi.ac.uk. CATs typically operate through a facilitative diffusion mechanism, moving this compound down its concentration gradient without direct energy input ontosight.aiontosight.ai. However, they can also mediate efflux under certain circumstances researchgate.net.
There are several isoforms of CAT proteins, including CAT-1 (SLC7A1), CAT-2A (SLC7A2A), CAT-2B (SLC7A2B), and CAT-3 (SLC7A3), each with varying affinities and capacities for cationic amino acids ebi.ac.ukresearchgate.net. CAT-1 is widely expressed and exhibits transport properties similar to the system y⁺, a sodium- and pH-independent cationic amino acid transport system researchgate.net. The uptake of this compound mediated by CAT-1 has been shown to be sodium-independent and voltage-sensitive in some cell lines biomolther.orgnih.gov. CAT-2B and CAT-3 show slightly lower substrate affinity and are less dependent on trans-stimulation compared to CAT-1 researchgate.net. The expression and activity of CATs are subject to complex regulation ontosight.airesearchgate.net.
Stereospecificity of Transport
The transport of this compound is characterized by a high degree of stereospecificity, meaning that transport mechanisms preferentially recognize and transport the L-isomer of lysine over the D-isomer nih.govresearchgate.netresearchgate.net. Competition experiments have shown that this compound uptake is highly stereospecific nih.govresearchgate.net. For instance, studies on a lysine transporter (LysP) in Pseudomonas aeruginosa demonstrated robust and specific transport of this compound, with no other proteinogenic amino acid effectively competing for transport biorxiv.org. Similarly, a specific this compound transporter of the Amino Acid-Polyamine-Organocation (APC) superfamily showed significantly weaker binding to D-lysine compared to this compound nih.gov. This stereospecificity is crucial for ensuring the efficient uptake and utilization of the biologically active form of lysine.
Here is a table summarizing some characteristics of this compound transport mechanisms:
| Mechanism Type | Sodium Dependence | Energy Dependence | Key Transporters Involved (Examples) | Location (Examples) | Notes |
| Intestinal Absorption | Both Na+-dependent and Na+-independent | Energy-dependent (for efflux) nih.gov | rBAT (SLC3a1), b⁰,⁺AT (SLC7a9), CATs, y⁺LAT1 nih.gov | Intestinal Epithelium nih.govresearchgate.net | Involves saturable and nonsaturable components nih.gov. Efflux can be Na+-dependent nih.govresearchgate.net. |
| Cellular Uptake | Can be Na+-dependent or Na+-independent | Can be energy-dependent (active) or independent (facilitative) ontosight.ai | SLC7 (CATs), SLC6 ontosight.ai | Various Cell Types ontosight.aiontosight.ai | Mediated by specific transporter families ontosight.ai. |
| Cationic Amino Acid Transporters (CATs) | Primarily Na+-independent researchgate.net | Facilitative Diffusion (typically) ontosight.aiontosight.ai | CAT-1 (SLC7A1), CAT-2A, CAT-2B, CAT-3 (SLC7A3) researchgate.net | Various Tissues ebi.ac.ukscispace.com | System y⁺-like activity researchgate.net. Can mediate efflux researchgate.net. |
Intracellular this compound Distribution and Organellar Transport
Following cellular uptake, this compound is distributed within the cell and can be transported into various organelles researchgate.netwikipedia.org. The intracellular concentration of free lysine is tightly regulated, and catabolism through pathways like the saccharopine pathway, primarily in the mitochondria, plays a role in controlling these levels and preventing potential toxic effects of excessive free lysine tandfonline.com. Lysine is also a precursor for carnitine, which is synthesized from trimethyllysine, a product of protein degradation, highlighting the transport of lysine-derived compounds to mitochondria for fatty acid metabolism tandfonline.com.
While detailed mechanisms of this compound transport into all specific organelles are still areas of ongoing research, the presence of amino acid transporters on organellar membranes is established for maintaining organellar function and cellular homeostasis nih.gov. For example, transport of molecules into the nucleus occurs through the nuclear pore complex, and while smaller molecules can diffuse passively, larger molecules often require active transport involving nuclear localization sequences, which are often rich in basic amino acids like lysine nih.gov. Lysosomal components also include transporters nih.gov. The specific transporters and mechanisms for this compound transport into organelles like mitochondria, endoplasmic reticulum, or lysosomes are subjects of continued investigation nih.govwikipedia.org.
Lysosomal Lumen to Cytosol Transport
Transport of this compound from the lysosomal lumen to the cytosol is a vital step in the degradation of proteins and other macromolecules within lysosomes. This process allows the cell to recycle this compound for new protein synthesis and other metabolic pathways. Specific transport proteins embedded in the lysosomal membrane mediate this movement. These transporters belong to the solute carrier family and can operate through mechanisms like facilitative diffusion or active transport, depending on the concentration gradient of this compound across the membrane. ontosight.ai One key transporter involved in this process is the cationic amino acid transporter (CAT), which can transport this compound along with other cationic amino acids such as L-arginine and L-ornithine. ontosight.ai Another transporter identified as a lysosomal dipeptide uniporter, MFSD1, selectively exports lysine, arginine, or histidine-containing dipeptides with a net positive charge from the lysosome lumen into the cytosol. uniprot.org Research has shown that defective lysosomal export of lysine/arginine can lead to retarded embryonic development, highlighting the importance of these transporters in maintaining cytosolic amino acid availability. nih.gov The human counterpart to LAAT-1, PQLC2, also localizes to lysosomes and facilitates the uptake of lysine and arginine when targeted to the plasma membrane. nih.gov
Mitochondrial Transport (e.g., Ornithine Transporters)
Mitochondria also play a role in this compound transport, primarily through members of the mitochondrial carrier (MC) protein family. These transporters facilitate the translocation of various molecules, including amino acids, across the inner mitochondrial membrane, linking metabolic pathways that occur in different cellular compartments. mdpi.com Several mitochondrial carriers have been characterized to transport ornithine and related amino acids, including this compound. nih.gov
Human mitochondrial ornithine transporters, such as ORC1 (SLC25A15) and ORC2 (SLC25A2), are two isoforms that transport positively charged amino acids like ornithine, lysine, and arginine. uniprot.org, uniprot.org, mdpi.com SLC25A15 (ORC1) is known to catalyze the exchange between cytosolic ornithine and mitochondrial citrulline, a crucial step in the urea (B33335) cycle in the liver. uniprot.org, nih.gov It also transports lysine and arginine via an antiport mechanism. uniprot.org SLC25A2 (ORC2) also transports basic amino acids, including this compound, and functions through both counter-exchange and uniport mechanisms. uniprot.org Another human mitochondrial carrier, SLC25A29, also transports basic amino acids with a preference for lysine and arginine. mdpi.com These mitochondrial transporters are involved in linking metabolic pathways and providing basic amino acids for mitochondrial translation. mdpi.com, nih.gov
Data on the kinetics of some of these mitochondrial transporters highlight their substrate affinities:
| Transporter | Substrate | Km (mM) |
| SLC25A15 | L-ornithine | 0.22 |
| SLC25A15 | This compound | 0.8 |
| SLC25A15 | L-arginine | 1.58 |
| SLC25A2 | L-ornithine | 0.4 |
| SLC25A2 | This compound | 0.32 |
| SLC25A2 | L-arginine | 0.71 |
| SLC25A2 | L-histidine | 1.28 |
SLC25A15 is inhibited by substances such as pyridoxal (B1214274) 5'-phosphate, mercurials (mersalyl, p-chloromercuribenzene sulfonate, and mercuric chloride), N-ethylmaleimide, and spermine. uniprot.org SLC25A2 is inhibited by pyridoxal 5'-phosphate, N-ethylmaleimide, spermine, and spermidine. uniprot.org
Regulation of this compound Transport Genes
The expression of genes encoding this compound transporters is subject to intricate regulatory mechanisms that respond to changes in this compound availability and cellular demand. This regulation is essential for maintaining cellular homeostasis and preventing imbalances in this compound levels. ontosight.ai Transcriptional regulation plays a significant role, where the expression of transporter genes can be adjusted based on the cellular concentration of this compound. ontosight.ai
RNA Riboswitches
RNA riboswitches are fascinating genetic regulatory elements typically found in the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs). acs.org, wikipedia.org They have the remarkable ability to directly bind specific metabolites, such as this compound, and undergo conformational changes that modulate gene expression at either the transcriptional or translational level without the need for protein cofactors. acs.org, wikipedia.org
Lysine riboswitches, also known as L-boxes, function as precision sensors for this compound. ribocentre.org, wikipedia.org Upon binding this compound, the riboswitch undergoes an allosteric rearrangement of its structure, which in turn affects the expression of the downstream gene. ribocentre.org, wikipedia.org These riboswitches are prevalent in various bacteria, including Bacillota and Gammaproteobacteria, where they are located upstream of genes involved in lysine biosynthesis, transport, and catabolism. ribocentre.org, wikipedia.org
Research has identified lysine-specific RNA elements, or LYS elements, in the regulatory regions of bacterial genes associated with lysine biosynthesis and transport. nih.gov, researchgate.net These elements exhibit high conservation in both sequence and structure and contain regions where lysine-constitutive mutations have been identified in bacteria like Escherichia coli and Bacillus subtilis. nih.gov, researchgate.net The proposed mechanism for lysine-specific riboswitches involves either transcriptional or translational attenuation in different bacterial groups. nih.gov, researchgate.net For example, in Bacillus subtilis, the lysine riboswitch is found in the 5'UTR of the lysC gene, which codes for aspartokinase. wikipedia.org In E. coli, the lysine riboswitch can inhibit the translation of aspartokinase III and accelerate mRNA decay. wikipedia.org
The structure of the lysine riboswitch involves the binding of this compound within a pocket formed by a 5-way junction. wikipedia.org This binding event drives the conformational change that regulates gene expression. acs.org, wikipedia.org
L Lysine in Disease Pathogenesis and Therapeutic Implications
Metabolic Disorders and Inborn Errors of L-Lysine Metabolism
Inborn errors of lysine (B10760008) metabolism are rare genetic disorders, primarily representing defects in lysine catabolism. While some enzyme defects in this pathway are not yet fully characterized, glutaric aciduria type I (GA1) and antiquitin deficiency (2-aminoadipic-6-semialdehyde dehydrogenase deficiency) are among the most well-described. nih.govresearchgate.net These disorders can lead to the accumulation of specific metabolites, resulting in a range of clinical manifestations, particularly affecting neurological function. nih.govresearchgate.net
Lysine metabolism disturbances can stem from either genetic or acquired causes. ontosight.ai Genetic disorders are typically rare and arise from mutations in genes governing lysine transport and metabolism. ontosight.ai Acquired factors, such as dietary deficiencies, certain medications, and underlying medical conditions like liver or kidney disease, can also contribute to these disturbances. ontosight.ai
Lysine Deficiency States
Due to its importance in numerous biological processes, a lack of lysine can lead to several disease states. wikipedia.orgebi.ac.ukwikimedia.orgatamanchemicals.com These can include defective connective tissues, impaired fatty acid metabolism, anemia, and systemic protein-energy deficiency. wikipedia.orgebi.ac.ukwikimedia.orgatamanchemicals.com In Western societies, lysine deficiency is less common due to adequate intake from diverse dietary sources. wikipedia.org However, in communities relying heavily on cereals, which are typically low in lysine, deficiency can contribute to protein-energy malnutrition with systemic health effects. wikipedia.orgatamanchemicals.com Studies in rats have shown that lysine deficiency can blunt growth and body compartment development, decrease albumin production, and elevate liver C-reactive protein (CRP) expression. nih.gov Lysine deficiency has also been shown to cause an increase in noradrenaline release from the hypothalamus and serotonin (B10506) release from the amygdala in rats, suggesting a role in anxiogenic behavior. ebi.ac.ukresearchgate.net
Overabundance of Lysine and Neurological Disorders
Conversely, an overabundance of lysine, often resulting from ineffective catabolism, can lead to severe neurological disorders. wikipedia.orgebi.ac.ukwikimedia.orgatamanchemicals.comgsu.edu While hyperlysinemia (elevated lysine levels in the blood) can sometimes be asymptomatic, it can also manifest with debilitating neurological issues such as psychomotor impairment, epilepsy, and ataxia. wikimedia.orgatamanchemicals.com Hyperlysinemia is a rare metabolic disorder often caused by mutations in the AASS gene, which encodes the bifunctional enzyme α-aminoadipic semialdehyde synthase (LKR/SDH), the initial enzyme in the primary lysine degradation pathway. familiasga.comresearchgate.net
Genetic Diseases Affecting Lysine Catabolism
Inherited diseases affecting lysine catabolism primarily involve enzyme deficiencies in the metabolic pathways that break down lysine. The saccharopine pathway is the predominant route for lysine metabolism in humans. nih.gov Enzyme deficiencies caused by pathogenic variants in this pathway can lead to a series of neurometabolic diseases. nih.gov Besides GA1, antiquitin deficiency (pyridoxine-dependent epilepsy, PDE) is another significant neurometabolic disorder linked to lysine metabolism. nih.govresearchgate.netnih.govera-learn.eu Antiquitin deficiency leads to the accumulation of α-aminoadipic acid semialdehyde (AASA) and Δ-1-piperideine-6-carboxylate (P6C). nih.govresearchgate.net P6C can complex with pyridoxal (B1214274) phosphate (B84403) (PLP), reducing its bioavailability and causing epilepsy. researchgate.net While pyridoxine (B80251) treatment can control seizures, normal neurodevelopment is observed in only a minority of patients. researchgate.net Low-lysine diets and arginine supplementation have been proposed to decrease AASA levels, though their impact on neurodevelopment remains unclear. researchgate.net Lysinuric protein intolerance (LPI) is another rare genetic disorder characterized by impaired transport of lysine and other dibasic amino acids, resulting in low plasma lysine levels due to poor intestinal absorption and urinary loss. ontosight.aifamiliasga.com
Lysine Acetylation Dysregulation in Metabolic Syndrome and Obesity
Lysine acetylation, a post-translational modification, plays a crucial role in regulating various cellular functions, including metabolic pathways. nih.govnih.gov This modification involves the transfer of an acetyl group to lysine residues, primarily from acetyl Coenzyme A (acetyl-CoA). frontiersin.org Dysregulation of protein lysine acetylation has been increasingly linked to metabolic syndrome and obesity. nih.govnih.gov
Obesity is associated with dysregulated lipid synthesis and clearance and can induce chronic low-grade inflammation. nih.govfrontiersin.org Elevated levels of free fatty acids and increased β-oxidation in obesity can lead to an abundance of acetyl-CoA, potentially driving increased protein lysine acetylation. frontiersin.org Chronically increased fatty acid uptake and β-oxidation, coupled with insulin (B600854) resistance, can enhance protein lysine acetylation, leading to mitochondrial protein hyperacetylation and contributing to cardiac malfunction in obesity and diabetes. frontiersin.org Studies have shown significantly increased phospholamban acetylation in left ventricular tissue from diet-induced obese mice and human diabetic patients, which affects calcium reuptake into the sarcoplasmic reticulum. ahajournals.org
Research highlights a close association between lysine acetylation and metabolic disorders like obesity and metabolic syndrome. nih.govnih.gov Enzymes like histone acetyltransferases (KATs) and histone deacetylases (HDACs) are involved in controlling lysine acetylation. nih.govnih.gov Dysfunctional mitochondrial lysine acetylation, for instance, has been linked to metabolic syndrome. uliege.be Modifications in lysine acetylation status can directly alter mitochondrial function, connecting them to human diseases. uliege.be
Glutaric Acidemia Type 1 (GA1)
Glutaric acidemia type 1 (GA1) is a rare autosomal recessive inborn error of metabolism affecting the catabolism of this compound, L-hydroxylysine, and L-tryptophan. nih.govnih.govfrontiersin.orgrarediseases.orge-imd.org It is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH), encoded by the GCDH gene. nih.govnih.govfrontiersin.orgrarediseases.orge-imd.orgks.gov This deficiency leads to the accumulation of potentially neurotoxic metabolites, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA), as well as glutarylcarnitine (B602354) (C5DC). nih.govrarediseases.orge-imd.orgks.gov
Untreated GA1 can result in severe neurological damage, particularly affecting the basal ganglia, leading to dystonia and movement disorders. nih.govnih.govrarediseases.orge-imd.orgks.gov Patients may present with macrocephaly early on and can experience acute encephalopathic crises, often triggered by febrile illnesses, typically within the first three years of life. nih.govnih.govrarediseases.orge-imd.org These crises can cause irreversible striatal injury. nih.govrarediseases.orge-imd.org Early diagnosis, often through newborn screening, is crucial for improving outcomes. nih.govrarediseases.orge-imd.orgks.gov
Treatment for GA1 primarily involves a low-lysine diet to reduce the production of neurotoxic metabolites. nih.govnih.govrarediseases.orge-imd.orgks.gov This is often supplemented with a lysine-free, tryptophan-reduced amino acid formula and L-carnitine. nih.govrarediseases.orgks.gov Emergency protocols are also implemented during intercurrent illnesses to prevent metabolic decompensation and brain injury. nih.govnih.govrarediseases.orgks.gov
Biochemical markers for GA1 include elevated glutaric acid and 3-hydroxyglutaric acid in urine, and elevated glutarylcarnitine in plasma and urine. nih.govnih.govrarediseases.orge-imd.orgks.gov However, some individuals with GA1, particularly those with residual enzyme activity (low excretors), may have normal plasma glutarylcarnitine levels and can be missed by newborn screening if only this marker is used. nih.govrarediseases.org
The accumulation of toxic catabolites in the brain in GA1 appears to originate from the liver, as shown in studies using knockout mice and liver cell transplantation. researchgate.net
This compound and Neurological Health
Beyond its involvement in inborn errors of metabolism, this compound has been explored for its potential influence on neurological health and function. Research suggests a role for lysine in modulating neurotransmitter systems and potentially offering neuroprotective effects. nih.govfrontiersin.orgmdpi.com
Studies in rats have indicated that this compound can influence selective brain activity depending on the biological significance of pain-induced behavior. nih.gov Intraperitoneal or intracerebroventricular administration of this compound was found to enhance pain sensitivity and affective defense in response to tail irritation. nih.gov
This compound has also been investigated for its anxiolytic properties. ebi.ac.ukresearchgate.netnih.govjst.go.jp Studies in both humans and rodents have suggested that lysine may reduce anxiety and stress. ebi.ac.ukresearchgate.netnih.govjst.go.jp This effect has been linked to neurotransmitter responses, including the release of norepinephrine (B1679862) from the hypothalamus and serotonin from the amygdala. ebi.ac.ukresearchgate.netnih.gov A double-blind, placebo-controlled study in healthy human adults found that supplementation with this compound and L-arginine significantly reduced both trait anxiety and stress-induced state anxiety, as well as lowering basal levels of salivary cortisol. jst.go.jp
Furthermore, this compound has been explored for potential neuroprotective effects, particularly in the context of cerebral ischemia. frontiersin.org Studies in rats have shown that oral administration of high-dose lysine alone or in combination with arginine can reduce cerebral ischemic damage, such as edema and infarction. frontiersin.org These amino acids appeared to suppress edema in the cortex. frontiersin.org The mechanism may involve the inhibition of glutamate-induced neuronal activity. frontiersin.orgmdpi.com Lysine may act as an NMDA receptor antagonist in the central nervous system, and its accumulation could exert antinociceptive effects. mdpi.com
Anxiety and Stress Response Modulation
Studies indicate that this compound may influence anxiety and stress responses. While the precise mechanisms are still under investigation, some research suggests a role in modulating neurotransmitter systems or influencing the body's physiological response to stress.
Parkinson's Disease and Lysine Acetylation
Parkinson's disease (PD) is a neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of Lewy bodies, primarily composed of alpha-synuclein (B15492655). Recent studies suggest that imbalances in lysine acetylation and deacetylation of various proteins, including histones and nonhistone proteins, may be closely associated with the pathogenesis of PD. researchgate.netnih.govnih.gov Lysine acetylation, catalyzed by lysine acetyltransferases (KATs), involves the transfer of an acetyl group to the epsilon-amino side chain of a lysine residue. researchgate.netoncotarget.comresearchgate.net Conversely, lysine deacetylases (KDACs), such as histone deacetylases (HDACs) and sirtuins (SIRTs), remove these acetyl groups. researchgate.netoncotarget.comresearchgate.net
Aberrant lysine acetylation levels have been observed in PD patients and in various PD models. nih.gov For instance, acetylation of alpha-synuclein itself at specific lysine residues (K6 and K10) has been observed in mouse brains, and this acetylation is regulated by Sirtuin 2 (SIRT2). researchgate.net Inhibition or knockout of SIRT2 has been shown to promote alpha-synuclein acetylation. researchgate.net Furthermore, mutations in leucine-rich repeat kinase 2 (LRRK2), a common genetic cause of PD, can influence cytoskeleton organization. frontiersin.org The GTP domain of LRRK2 interacts with beta-tubulin and increases the lysine acetylation of alpha-tubulin. frontiersin.org This interaction is altered in the presence of G2019S and R1441G LRRK2 mutations, affecting microtubule stability and function. frontiersin.org
Restoring the balance of lysine acetylation/deacetylation is considered critical for potential PD treatment. nih.gov Research is exploring promising KAT/KDAC inhibitors or activators for PD therapy, with SIRT1 and SIRT3 activators and SIRT2 inhibitors showing particular promise in PD models. researchgate.netnih.gov
This compound in Cancer Research
This compound and its metabolic pathways have garnered attention in cancer research due to their potential involvement in tumorigenesis and as targets for therapeutic intervention. jcancer.orgresearchgate.net
Lysine Acetylation in Tumorigenesis
Lysine acetylation is a significant post-translational modification that regulates numerous cellular processes, including gene transcription, cell cycle progression, and metabolic functions. nih.govfrontiersin.orgtesisenred.net Dysregulation of lysine acetylation is a notable feature of various cancers and contributes to aberrant protein function and the disruption of physiological cellular processes. frontiersin.orgresearchgate.net
Lysine acetyltransferases (KATs) add acetyl groups to lysine residues, while lysine deacetylases (KDACs) remove them, maintaining a dynamic balance. oncotarget.comnih.govtesisenred.net This modification can occur on both histone and non-histone proteins, impacting their stability, localization, enzymatic activity, and interactions with other proteins or DNA. frontiersin.orgtesisenred.net
In cancer, aberrant expression levels, mutations, or translocations of genes encoding lysine acetylation regulators have been observed. frontiersin.orgfrontiersin.org These dysregulations contribute to tumorigenesis by modulating the expression and activity of cancer-related genes and pathways. frontiersin.org For example, elevated expression of p300, a histone lysine acetyltransferase, has been observed in breast cancer, leading to the activation of several genes, including oncogenes. frontiersin.org Lysine acetylation can affect gene transcription by altering chromatin structure and regulating the activity of transcription factors. nih.govresearchgate.netmdpi.com Acetylated histones are generally associated with an open chromatin configuration, facilitating gene transcription. oncotarget.comnih.gov Conversely, deacetylation by HDACs leads to compacted chromatin and transcriptional gene silencing. oncotarget.comnih.gov
Specific lysine acetylation events are linked to various aspects of cancer biology. Acetylation of transcription factors can alter their activity, depending on the modified domains. nih.gov For instance, acetylation of the tumor suppressor p53 at multiple lysine residues is crucial for its activation, influencing its stability, interaction with other proteins, DNA binding, and transcriptional regulation. nih.govnih.gov Lysine acetylation also plays a role in metabolic reprogramming in tumor cells, regulating energy metabolism and biosynthetic pathways. jcancer.org
Aberrations in global histone acetylation levels are observed in various cancer cells and are associated with tumor aggressiveness. mdpi.com The acetylation of specific histone H3 residues, such as H3K4ac, H3K9ac, and H3K27ac, has been implicated in the proliferation and differentiation of cancer cells. mdpi.com
Therapeutic Targeting of Lysine Acetylation Regulators
Given the critical role of dysregulated lysine acetylation in cancer, enzymes that regulate this process, particularly KATs and KDACs, have emerged as promising therapeutic targets. frontiersin.orgtesisenred.netmdpi.com Inhibitors targeting these enzymes are being investigated for their anti-cancer effects. frontiersin.org
Histone deacetylase inhibitors (HDACis) are a well-characterized class of epigenome-targeting agents that can suppress both histone and non-histone acetylation to influence tumor growth, metastasis, metabolism, and sensitivity to other therapies. mdpi.comnih.gov Several HDAC inhibitors have been approved for cancer treatment, and many others are in clinical trials. oncotarget.comnih.gov HDACis can reactivate the expression of tumor suppressor genes that have been silenced in cancer cells. frontiersin.orgnih.gov
Targeting KATs is also being explored as a therapeutic strategy. Small molecule modulators of KATs are under investigation. oncotarget.com For example, studies on lysine acetyltransferase 8 (KAT8) have shown its involvement in regulating tumor development by acetylating substrate proteins that impact cell proliferation, cell cycle, apoptosis, and DNA repair. mdpi.com Inhibitors targeting KAT8, including natural compounds and synthetic drugs, are being studied for their potential to inhibit tumor proliferation. mdpi.com
In addition to enzyme inhibitors, other strategies targeting lysine acetylation are being developed. Proteins containing bromodomains (BRDs) recognize and bind to acetylated lysine residues, playing a role in transcriptional regulation. nih.govfrontiersin.org Inhibitors targeting BRDs, particularly the BET (Bromodomain and extraterminal domain) family, are being investigated to disrupt the interaction between BET proteins and acetylated histones, thereby suppressing oncogene expression. frontiersin.org
Clinical trials are also investigating the use of this compound hydrochloride, often in combination with other treatments, particularly in peptide receptor radionuclide therapy (PRRT) for neuroendocrine tumors. clinicaltrials.eu In this context, this compound hydrochloride is primarily used as a nephroprotective agent to safeguard the kidneys during treatment. clinicaltrials.eu
This compound as an Antimicrobial Agent
This compound and its derivatives, particularly poly-L-lysine (PLL), have demonstrated antimicrobial properties against a range of microorganisms, including bacteria, yeast, molds, and fungi. mdpi.comconsensus.appfrontiersin.org
Mechanisms of Action (Membrane Disruption, Oxidative Stress)
The antimicrobial activity of this compound and its derivatives is attributed to several mechanisms, including membrane disruption and the induction of oxidative stress. consensus.app
Poly-L-lysine, a polycationic peptide, is known for its broad-spectrum antimicrobial activity. frontiersin.org Its positively charged cationic groups are effective in interacting with and disrupting the negatively charged membranes of bacteria, leading to increased cell wall permeability and cell death. mdpi.comresearchgate.net Studies have shown that epsilon-poly-L-lysine (ε-PL) can disrupt bacterial cell membranes and cause leakage of intracellular components. consensus.app
In addition to membrane disruption, this compound can induce oxidative stress in microbial cells. crick.ac.ukrsc.orgbiorxiv.org Oxidative stress involves an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism to detoxify these reactive intermediates. frontiersin.org this compound has been shown to induce serious oxidative stress in cyanobacterial cells, leading to membrane lipid peroxidation and destruction of the cell membrane. rsc.org This can result in damage to cellular components, including proteins and DNA. frontiersin.orgudl.cat
Research indicates that this compound can enhance the bactericidal activity of certain antibiotics, such as β-lactams, against Gram-negative bacteria. nih.gov This enhancement may involve the disruption of the outer membrane and an increase in reactive oxygen species levels within the bacterial cells. nih.gov
The antimicrobial effects of this compound and its derivatives have been observed against various bacterial species, including Escherichia coli, Staphylococcus aureus, and Fusobacterium nucleatum. mdpi.comconsensus.appopendentistryjournal.com
This compound Conjugates and Derivatives
This compound and its derivatives have garnered attention for their potential therapeutic applications, particularly in the development of novel antimicrobial and anticancer agents. The conjugation of this compound or poly-L-lysine (PLL) with other molecules can enhance their properties, such as stability, half-life, and targeted delivery.
Lipidated biphenyl (B1667301) conjugates of this compound have demonstrated promise as selective membrane-active antibacterial agents. These compounds can inhibit cell-wall biosynthesis and show activity against biofilm-related infections and intracellular bacteria. Studies have indicated their efficacy in murine models of MRSA infection, suggesting a potential role in combating resistant bacterial strains. consensus.app
Hyperbranched poly-L-lysine (HBPL) complexes, when combined with specific surfactants, have been developed to improve antibacterial properties. These complexes exhibit high bacterial killing efficiency while maintaining low hemolytic activity, making them suitable for biomedical applications. consensus.app Incorporating these complexes into films has further enhanced their antibacterial efficacy and biocompatibility. consensus.app
Epsilon-poly-L-lysine (ε-PL) is recognized for its broad-spectrum antimicrobial activity. Its mechanism involves disrupting bacterial cell membranes, increasing cell wall permeability, and inducing the accumulation of reactive oxygen species (ROS), leading to DNA fragmentation and cell death in various bacterial species. consensus.app
Lysine-stapled cationic antimicrobial peptides (CAMPs) have been engineered to improve peptide stability and reduce hemolytic toxicity, offering another avenue for this compound-based antimicrobial development. consensus.app
In the context of cancer therapy, poly-L-lysine has been explored for conjugating with photodynamic therapy (PDT) agents like chlorin (B1196114) e6 (Ce6). mdpi.com These conjugates can form self-assembled nanoparticles, and their efficacy can be influenced by the molecular weight of the poly-L-lysine used. mdpi.com High-molecular-weight poly-L-lysine conjugates have shown superior self-assembly, cellular uptake, and cytotoxicity in in vitro studies. mdpi.com
Poly-L-lysine derivatives have also been investigated as drug conjugates for the potential treatment of various diseases, including tumors, inflammation, diabetes, central nervous system diseases, and cardiovascular diseases. google.com These conjugates may offer advantages such as low renal and liver clearance rates, extended plasma half-life, and enhanced accumulation of the active drug concentration at the disease site. google.com
Furthermore, poly-L-lysine has been utilized as a carrier for small molecules like fatty acids and vitamins in a therapeutic approach called Endotherapia, aimed at treating chronic diseases such as multiple sclerosis. researchgate.net This conjugation can prevent metabolic degradation of the active molecules, prolong their half-life, increase their stability and membrane permeability, and potentially inhibit the deleterious induction process of viral and bacterial components. researchgate.net
This compound in Viral Infections (e.g., Herpes Simplex Virus)
This compound has been investigated for its role in controlling viral infections, particularly those caused by the Herpes Simplex Virus (HSV). researchgate.netscielo.brmedicalnewstoday.com The potential therapeutic property of this compound in this context is linked to its interaction with another amino acid, L-arginine, which is essential for the replication of some viruses, including HSV. researchgate.netscielo.brnih.govhealthline.comvitarx.co
Studies have indicated that this compound may help reduce the frequency and severity of cold sore outbreaks caused by HSV-1. medicalnewstoday.comvitarx.conih.gov While not a cure, this compound treatment has been shown to potentially reduce the recurrence of HSV infection and decrease the severity and healing time of reactivated lesions. scielo.brnih.gov
Inhibition of Viral Replication
This compound is thought to interfere with viral replication, primarily through its antagonistic relationship with L-arginine. researchgate.netnih.govhealthline.comvitarx.co HSV requires a sufficient supply of arginine to replicate. healthline.com this compound is believed to compete with arginine for absorption, thereby reducing the amount of arginine available to the virus. healthline.comvitarx.co This reduction in available arginine can potentially slow down or prevent the HSV replication process. healthline.com
Research suggests that high intracellular levels of lysine can have inhibitory effects on HSV multiplication in cell cultures. nih.gov While some studies in feline herpesvirus (FHV-1) have shown that this compound supplementation can attenuate the growth-promoting effect of arginine in low-arginine environments, other studies did not find that various concentrations of this compound inhibited FHV-1 replication at arginine concentrations sufficient for cell growth. drugonbiotech.comavma.org However, earlier research in tissue culture demonstrated that arginine deficiency suppressed herpes simplex virus replication and that lysine, acting as an antimetabolite, antagonized the viral growth-promoting action of arginine. nih.gov
Lysine-Arginine Antagonism
The interaction between lysine and arginine is a key mechanism proposed for this compound's effect on viral infections. researchgate.netscielo.brnih.govhealthline.comvitarx.conih.gov Arginine is an essential amino acid for the formation of capsid proteins and DNA in some viruses. researchgate.netnih.gov Lysine can interfere with these processes through competitive antagonism with arginine. researchgate.netnih.gov This competition can occur during the absorption of these amino acids. vitarx.cobiorxiv.org If the cellular concentration of lysine is high, it can reduce the uptake and availability of arginine for viral use. healthline.comvitarx.co
Furthermore, lysine may also promote an increase in arginase activity, which leads to the catabolism of arginine, further reducing its availability for viral replication. researchgate.netnih.gov This antagonistic relationship suggests that maintaining a favorable lysine-to-arginine balance could be a factor in controlling viral growth. scielo.brscielo.br Studies have indicated that patients prone to herpetic lesions may benefit from abstaining from excess arginine and potentially increasing dietary lysine intake. nih.govnih.gov
Advanced Research Methodologies and Analytical Techniques for L Lysine Studies
Quantitative Analysis of L-Lysine
Quantitative analysis of this compound involves determining its precise concentration in a given sample. This is essential for quality control, monitoring biological processes, and diagnosing certain metabolic conditions. Various techniques are employed for this purpose, each with its own principles and applications.
Chromatographic Methods (HPLC, LC-MS, IEC)
Chromatographic methods are widely used for the separation and quantification of this compound in complex matrices. These techniques leverage the differential interactions of this compound with a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) is a common technique for this compound analysis. It often involves the use of ion-exchange columns (IEC) for effective separation of amino acids. This compound can be quantified after separation using post-column derivatization with reagents like ninhydrin, detected by visible (VIS) detection, or ortho-phthaldialdehyde (OPA), detected by fluorescence detection (FLD). europa.eu For instance, a validated method for determining this compound in feed additives, premixtures, and feedingstuffs utilizes IEC coupled with VIS or FLD detection. europa.eu This method, however, does not distinguish between amino acid salts or enantiomers. europa.eu Another RP-HPLC method employing a C18 column with a specific mobile phase gradient has been developed for the separation and determination of this compound alongside other amino acids like methionine and cystine in samples such as corn. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) offers increased specificity and sensitivity compared to HPLC alone. nih.gov LC-MS/MS, a tandem mass spectrometry technique coupled with LC, is routinely used for quantitative amino acid analysis and can resolve isomers and isobars. utah.edu This technique is particularly valuable for analyzing this compound in various matrices, including biological fluids and food samples. nih.gov
Ion Exchange Chromatography (IEC) is a foundational method for amino acid analysis, including this compound. europa.euutah.edu It separates amino acids based on their charge. While effective, traditional IEC methods can have long run times and may lack analyte specificity, relying primarily on retention time for identification. utah.edu
Table 1 summarizes some chromatographic methods used for this compound analysis:
| Method | Stationary Phase | Mobile Phase | Detection Method(s) | Application Examples |
| HPLC (IEC) | Ion Exchange Column | Sodium Citrate Buffer, Diluted HCl | VIS (Ninhydrin), FLD (OPA) | Feed Additives, Premixtures, Feedingstuffs europa.eu |
| RP-HPLC | Hypersil BDS C18 | Phosphate (B84403) Buffer, Water:Acetonitrile:Methanol | Not specified in snippet | Corn Samples (with Methionine, Cystine) researchgate.net |
| LC-MS/MS | Varied (e.g., ion-pairing) | Varied | Mass Spectrometry | Biological Fluids, Food Samples, Amino Acid Profiling nih.govutah.edu |
Biosensors for this compound Detection
Biosensors offer a highly sensitive, specific, and rapid approach for this compound detection, overcoming some limitations of traditional methods like extensive sample pretreatment or long analysis times. researchgate.netnih.gov These devices typically incorporate a biological recognition element, such as an enzyme, coupled with a transducer that converts the biological event into a measurable signal. researchgate.nettandfonline.com
Many this compound biosensors utilize lysine-specific enzymes, primarily this compound oxidase (LOx). tandfonline.com These biosensors often measure the consumption of oxygen using Clark-type oxygen electrodes or the production of hydrogen peroxide (H₂O₂) using platinum or gold electrodes. tandfonline.com Other enzymes like lysine (B10760008) decarboxylase and lysine dehydrogenase have also been employed. tandfonline.com
Potentiometric biosensors have been constructed by immobilizing this compound decarboxylase for determining lysine in grains and foodstuffs. tandfonline.com Amperometric biosensors, often based on immobilized lysine oxidase nanoparticles on electrodes, have been used to detect lysine in samples like serum and milk. researchgate.netresearchgate.net
Research has focused on developing whole-cell biosensors, including fluorescent and colorimetric types, for high-throughput screening of lysine overproducers, particularly in microorganisms like Corynebacterium glutamicum. nih.govmdpi.com These biosensors can provide a visual indication of intracellular lysine concentration. nih.gov Optimization of biosensor performance, such as improving detection and dynamic ranges, is an ongoing area of research, often involving the screening of transcription factor mutant libraries. mdpi.com
This compound biosensors generally operate within an optimum pH range of 5 to 10 and a temperature range of 25 to 40 °C. researchgate.netnih.gov They exhibit linear ranges typically from 0.01 to 5500 µM and detection limits as low as 0.000004 µM. researchgate.netnih.gov Storage stability can range from 14 to 200 days. researchgate.netnih.gov
Enzymatic Assays (e.g., this compound α-oxidase, this compound ε-oxidase)
Enzymatic assays provide a specific method for quantifying this compound by utilizing enzymes that catalyze reactions involving this compound. This compound α-oxidase and this compound ε-oxidase are two key enzymes used in such assays.
This compound α-oxidase (EC 1.4.3.14), often from Trichoderma viride, catalyzes the oxidative deamination of this compound, producing α-keto-ε-aminocaproate, ammonia, and hydrogen peroxide. sigmaaldrich.comgoogle.com Assays using this enzyme can quantify this compound by measuring the production of these products. A spectrophotometric assay for this compound α-oxidase involves reacting the oxidized product with semicarbazide (B1199961) to form α-keto-ε-aminocaproate semicarbazone, which can be monitored spectrophotometrically at 248 nm. nih.gov While this compound α-oxidase from Trichoderma viride shows relatively high substrate specificity, it can also act on other amino acids to a lesser extent. google.comresearchgate.net
This compound ε-oxidase (EC 1.4.3.20), such as that isolated from Marinomonas mediterranea, catalyzes the oxidative deamination of the ε-amino group of this compound, yielding 2-aminoadipate 6-semialdehyde, hydrogen peroxide, and ammonia. wikipedia.org Assays using this compound ε-oxidase are considered more specific to this compound than those using this compound α-oxidase, particularly in samples with low this compound concentrations. researchgate.netnih.gov This enzyme shows minimal activity towards L-ornithine and is not affected by it in colorimetric assays coupled with horseradish peroxidase. researchgate.netnih.gov this compound ε-oxidase also exhibits a high affinity for this compound. researchgate.netnih.gov
New enzymatic methods for this compound assay have been developed using this compound-specific decarboxylase/oxidase from Burkholderia sp. AIU 395, which utilizes both oxidase and decarboxylation reactions. researchgate.net The oxidase reaction is suitable for high this compound concentrations, while the decarboxylase reaction, coupled with putrescine oxidase, is effective for low concentrations. researchgate.net
Spectroscopic Techniques (e.g., Fluorometric, Voltammetric)
Spectroscopic techniques, including fluorometric and voltammetric methods, are also employed for this compound analysis, often in conjunction with other methods like chromatography or biosensors.
Fluorometric methods involve measuring the fluorescence emitted by this compound or a derivative when excited by light at a specific wavelength. While used for this compound determination, fluorometric methods can have drawbacks such as the toxicity of fluorescent compounds and limited lifetime. researchgate.net Post-column derivatization with OPA in HPLC, followed by fluorescence detection, is an example of a fluorometric application in this compound analysis. europa.eu
Voltammetric methods measure the current response of an electrochemical system as the potential is varied. These techniques can be used to investigate the electrochemical behavior of amino groups like those in lysine. researchgate.netresearchgate.net Voltammetry is often integrated into biosensor designs for this compound detection, where the enzymatic reaction generates an electroactive species (like H₂O₂) that is then detected voltammetrically. tandfonline.comresearchgate.net Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are techniques used for the electrochemical characterization of electrodes modified for this compound sensing. nih.govkingston.ac.uk
Isotopic Labeling and Metabolic Flux Analysis
Isotopic labeling, particularly with ¹³C, coupled with metabolic flux analysis (MFA), is a powerful approach to study this compound metabolism, biosynthesis, and turnover within biological systems. This technique provides quantitative insights into the rates of metabolic reactions in vivo. mdpi.com
¹³C Metabolic Flux Analysis
¹³C Metabolic Flux Analysis (¹³C-MFA) involves growing cells or organisms on a substrate labeled with the stable isotope ¹³C. mdpi.comnih.gov The ¹³C label is incorporated into intracellular metabolites, including this compound, through metabolic pathways. nih.gov The distribution of the ¹³C label within these metabolites is then measured, typically using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov
By analyzing the ¹³C labeling patterns in proteinogenic amino acids, including this compound, and other metabolites, and using a mathematical model of the metabolic network, it is possible to estimate the intracellular metabolic fluxes – the rates at which metabolites are interconverted through different pathways. mdpi.comnih.govresearchgate.net This allows researchers to understand how carbon flows through the metabolic network and identify key pathways and bottlenecks involved in this compound biosynthesis or degradation. nih.govnih.gov
¹³C-MFA has been applied to study this compound production in microorganisms like Corynebacterium glutamicum. nih.gov By analyzing the ¹³C-isotopomer labeling data of proteinogenic amino acids during fermentation, researchers can investigate the in vivo metabolic flux distribution and how it changes during different growth phases or in response to genetic modifications. nih.gov For example, ¹³C-MFA has revealed decreases in reverse C₄-decarboxylation flux concurrent with increased lysine formation in C. glutamicum. nih.gov
Experimental design in ¹³C-MFA, including the choice of ¹³C-labeled substrate, is crucial for obtaining accurate flux estimations. nih.gov Common strategies involve using mixtures of labeled glucose to ensure sufficient ¹³C enrichment in various metabolites. nih.gov The analysis of ¹³C labeling in metabolites often requires derivatization for GC-MS analysis to increase volatility. nih.gov
¹³C-MFA provides a quantitative understanding of metabolic pathways and can guide metabolic engineering efforts to improve this compound production by identifying bottlenecks and informing strategies for gene knockouts or overexpression. nih.govvanderbilt.edu
Future Directions and Emerging Research Areas
Novel Therapeutic Applications of L-Lysine
Research is exploring the potential of this compound in managing several health conditions, focusing on its mechanisms of action and potential clinical benefits.
Pain Management
This compound has shown promise as a potential agent for pain management, with research investigating its molecular mechanisms and preclinical evidence. Studies suggest that this compound may exert analgesic effects through several pathways, including the inhibition of NMDA receptors, modulation of dopamine (B1211576) and serotonin (B10506) pathways, and interference with neuroimmune signaling cascades. nih.govresearchgate.netscilit.commdpi.com Animal models have demonstrated that administration of this compound can reduce pain responses without impacting motor function. nih.govresearchgate.netmdpi.com
Preclinical studies have indicated that intravenous administration of this compound hydrochloride can produce a significant, long-lasting, and dose-dependent reduction in pain sensitivity in both 'neuropathic' and 'non-neuropathic' animal models. nih.gov Its analgesic effect is described as prompt and enduring, affecting acute responses to noxious stimuli and pain of various origins, including anemic, inflammatory, thermal, chemogenic, and neuropathological pain. nih.gov
Clinical investigations into the use of this compound for pain management have yielded some promising results, although further research is needed. One study indicated that supplementation with this compound and ascorbic acid could play a role in the management of chronic pain, with a mean reduction of 21.8% in pain experience reported by responsive participants. nih.gov The potential inhibitory effect of this compound on NMDA receptors is proposed as a possible biological mechanism underlying its reported analgesic effects in both chronic and acute pain states. researchgate.netmdpi.com
Bone Health
This compound's role in bone health is an active area of research, primarily focusing on its influence on calcium absorption and collagen synthesis. Lysine (B10760008) is considered important for maintaining strong bones, particularly as individuals age. healthline.com
Studies suggest that this compound may enhance calcium absorption in the gut and promote its retention by the kidneys, thereby helping the body to retain calcium. healthline.comvinmec.com Research involving women, both healthy and those with osteoporosis, indicated that supplementation with calcium and lysine reduced calcium loss in urine compared to a control group. vinmec.com Furthermore, in vitro studies suggest that this compound plays a critical role in cellular calcium retention. vinmec.com
This compound is also crucial for the formation of collagen, a key protein that provides structural support to bones. healthline.comvinmec.comunib.ac.id Increased dietary lysine levels have been correlated with enhanced collagen synthesis, which can improve bone mineral density and resistance to physical stress. unib.ac.id Research highlights that this compound interacts with other nutritional components, such as calcium and vitamin D, in complex mechanisms influencing bone metabolism. unib.ac.id Higher lysine intake may potentially improve the body's efficiency in utilizing calcium, contributing to enhanced bone remodeling processes and potentially reducing the risk of fragility fractures. unib.ac.id
Animal studies have also explored the impact of this compound on bone healing. One study in rabbits found that supplementing with this compound and L-arginine significantly enhanced blood flow and accelerated bone healing. vinmec.com this compound is also involved in the cross-linking process of collagen, which contributes to bone strength. researchgate.net Along with L-arginine, this compound has been shown to enhance the activity and proliferation of osteoblasts and promote collagen production in cultured human osteoblasts. researchgate.net
Cardiovascular Health
The potential impact of this compound on cardiovascular health is another area under investigation, with a focus on its interaction with lipoprotein-a and its role in collagen formation in artery walls.
Limited studies suggest that a diet high in this compound or this compound supplements may have a moderating effect on blood pressure. researchgate.net A study in adults with lysine deficiency and high blood pressure found that this compound supplementation significantly reduced blood pressure. healthline.com Another study showed that taking supplemental this compound has been shown to reduce systolic blood pressure in individuals with hypertension and suboptimal lysine intake. health.com
Research also indicates a potential role for this compound in addressing the accumulation of lipoprotein-a in the vascular wall, which is a risk factor for cardiovascular disease. vinmec.comisom.ca Lipoprotein-a binds to fibrinogen/fibrin via lysine-binding sites. isom.ca Dietary supplementation with sufficient amounts of this compound and L-proline could potentially contribute to releasing lipoprotein-a deposited in the vascular wall. isom.ca This mechanism is proposed as part of a natural defense system. isom.ca The therapeutic use of these amino acids might prevent further buildup of lipoprotein-a and potentially release existing deposits from the vascular wall, potentially leading to a reversal of existing cardiovascular disease. isom.ca
Furthermore, this compound, in conjunction with L-proline and vitamin C, is important for the formation of collagen molecules that are crucial for strengthening artery walls and preventing atherosclerosis. nih.gov
This compound in Agricultural and Industrial Biotechnology
This compound holds significant importance in agricultural and industrial biotechnology, primarily driven by the demand for it as a feed additive and its use as a building block for various derivatives.
Development of High-Lysine Crops
Improving the nutritional quality of staple crops by increasing their this compound content is a crucial area of agricultural research, particularly in regions where cereals form the majority of the diet. Cereals are often deficient in essential amino acids like lysine and tryptophan. nih.govfao.org
Efforts to develop high-lysine crops have been ongoing for many years. fao.orgmdpi.com While traditional breeding methods have had some success, notably with the development of quality protein maize (QPM) cultivars enriched in lysine and tryptophan, progress in other crops has been relatively limited. nih.gov This is partly due to the scarcity of genetic resources and the fact that genetic traits for high lysine content can sometimes negatively impact plant growth and yield if not expressed in a seed-specific manner. nih.govmdpi.com
Genetic engineering approaches have shown more promise in developing high-lysine crops. nih.gov This method allows for seed-specific expression of genes that enhance lysine synthesis or reduce its degradation. nih.govoup.com For example, a high-lysine maize cultivar, LY038, developed through genetic engineering, was among the first genetically modified crops with enhanced nutritional value to be approved for commercial use in several countries. nih.govoup.com
Research in rice has demonstrated that simultaneous overexpression of bacterial aspartate kinase (AK) and dihydrodipicolinate synthase (DHDPS) genes, along with the inhibition of lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH) expression, can significantly increase free lysine levels in mature seeds. mdpi.comoup.com Studies have shown substantial increases in free lysine content in transgenic rice seeds using these approaches, in some cases elevated significantly compared to wild-type. mdpi.comoup.com However, achieving high lysine levels without negatively affecting plant growth, seed development, and yield remains a key challenge. nih.govmdpi.comoup.com Recent studies aim to balance lysine synthesis and catabolism to achieve high lysine content without adverse phenotypic changes. oup.com
Enhanced Microbial Production of this compound and Derivatives
Microbial fermentation is the primary method for industrial this compound production, meeting the increasing global demand for this amino acid. frontiersin.orgresearchgate.netresearchgate.net Escherichia coli and Corynebacterium glutamicum are among the main strains used in this process due to their well-characterized genetics and efficient fermentation capabilities. frontiersin.orgresearchgate.net
Significant progress has been made in enhancing this compound production through strain engineering and fermentation optimization. frontiersin.orgresearchgate.netdntb.gov.ua This includes mutagenesis breeding to identify high-producing strains, metabolic engineering to optimize biosynthetic pathways, and optimization of fermentation conditions such as carbon source utilization, oxygen supply, and pH control. frontiersin.orgresearchgate.netd-nb.infoscialert.netfrontiersin.org
Strategies to improve microbial production include enhancing substrate uptake efficiency, accelerating product export, optimizing metabolic pathways to increase precursor availability and reduce by-product formation, improving energy availability, and mitigating this compound feedback inhibition. sci-hub.se Novel strain screening techniques are also being developed to identify high-yielding mutants more efficiently. sci-hub.se
The global this compound market is substantial and projected to continue growing, driven by the demand from the livestock industry and its use in food and pharmaceutical sectors. frontiersin.orgresearchgate.netresearchgate.net
Beyond this compound itself, microbial biotechnology is increasingly being used for the production of this compound derivatives, which have various applications in chemical synthesis, cosmetics, food, and pharmaceutical industries. researchgate.netsci-hub.se These derivatives can be produced through one-step or multi-step enzymatic reactions or fermentation pathways using this compound as a feedstock. researchgate.netsci-hub.se Examples of this compound derivatives produced biotechnologically include cadaverine, ε-poly-L-lysine (ε-PL), L-pipecolic acid (L-PA), 5-aminovalerate (5AVA), and 6-aminocaproate (6ACA). researchgate.netd-nb.infosci-hub.se Research is ongoing to develop efficient microbial cell factories for the sustainable production of these value-added chemicals from this compound. researchgate.netsci-hub.se
Deeper Elucidation of this compound's Molecular Mechanisms in Health and Disease
Understanding the precise molecular mechanisms by which this compound influences health and disease is a key area of future research. This involves detailed investigations into its roles in cellular processes, its participation in complex regulatory networks, and its interactions with various biomolecules.
Precise Role in Cellular Processes
This compound is known to play a crucial role in various cellular processes, including protein synthesis and metabolism. Its import into cells is facilitated by specific transport systems, such as the Solute Carrier Family 7 (SLC7), which includes cationic amino acid transporters (CATs) that enable facilitative diffusion, and the Solute Carrier Family 6 (SLC6), some members of which utilize a sodium-dependent mechanism for this compound uptake. ontosight.ai The regulation of this compound import is vital for maintaining cellular homeostasis, and its dysregulation has been linked to conditions like cancer and metabolic disorders. ontosight.ai
Beyond its role in protein building, this compound is involved in the crosslinking of collagen polypeptides, contributing to the stability and tensile strength of connective tissues. wikipedia.org This mechanism is also observed in bacterial cell walls, where lysine is critical for crosslink formation and stability. wikipedia.org Furthermore, this compound plays a role in calcium homeostasis and fatty acid metabolism, including the production of carnitine, which is essential for converting fatty acids into energy. wikipedia.orgnih.gov
Emerging research highlights the significance of lysine modifications, particularly lysine acetylation and lactylation, in regulating diverse cellular processes. Lysine acetylation, a prevalent post-translational modification (PTM), involves the addition of an acetyl group to the ε-amino group of lysine residues, altering protein properties and functionality. portlandpress.com This modification is crucial for regulating gene transcription and other DNA-dependent nuclear processes. cytoskeleton.com Proteomic studies have identified numerous lysine-acetylated proteins in the cytoplasm, suggesting their involvement in regulating important cytoplasmic pathways, although many of these functions remain unclear. cytoskeleton.com Lysine acetylation also regulates cytoskeleton-associated proteins, such as actin and tubulin, impacting cell shape and movement. cytoskeleton.com
Lysine lactylation is another emerging PTM that influences various cellular processes, including cell metabolism, neuronal development, cellular reprogramming, inflammation, and tumorigenesis. frontiersin.org It utilizes lactate (B86563) as a precursor and exists in different isomeric forms. frontiersin.org Studies in E. coli have shown that lysine lactylation is widespread and predominantly affects proteins involved in DNA and RNA processes. frontiersin.org
Future research aims to precisely define the roles of this compound and its modifications in these and other cellular processes, including its influence on TOR kinase activity and autophagy under conditions of amino acid imbalance. nih.gov
Regulatory Networks
This compound is integrated into complex regulatory networks within cells. Its biosynthesis pathway, for instance, is subject to feedback inhibition loops where free this compound negatively regulates key enzymes like dihydrodipicolinate synthase (DHPS) and aspartate kinase (AK). mdpi.com AK is also inhibited by threonine, illustrating the interconnectedness of amino acid metabolic pathways. mdpi.com Understanding these genetic regulatory networks (GRNs) is crucial, and techniques like Bayesian network analysis are being employed to identify genetic regulators that could be targeted for metabolic engineering, for example, to enhance this compound content in crops like rice. mdpi.com
Post-translational modifications of lysine, particularly methylation and acetylation, play significant roles in regulating protein function and are central to epigenetic regulation. Lysine methylation, occurring on both arginine and lysine residues in histones, can exist in mono-, di-, or tri-methylated states and influences gene regulation by activating or repressing genes. wikipedia.orgnih.gov Non-histone lysine methylation is also increasingly recognized for its involvement in regulating cancer-related proteins. nih.gov The coordinated action of enzymes that add or remove these modifications (writers, readers, and erasers) contributes to complex regulatory networks. portlandpress.comfrontiersin.org
Research into the lysine methylome and lactylome is revealing how these modifications contribute to emergent properties and regulatory roles via protein interactions and histone mimicry. frontiersin.orgnih.gov Future studies will continue to elucidate how this compound and its modifications participate in and modulate these intricate regulatory networks, impacting processes from gene expression to metabolic pathways and stress responses. portlandpress.comfrontiersin.orgnih.gov
Interaction with Other Biomolecules
This compound interacts with a variety of other biomolecules, and these interactions are critical for its diverse functions. Its ability to form hydrogen bonds, salt bridges, and covalent interactions through its ε-amino group is important for protein structure and stability. wikipedia.org
A significant area of research is the interaction of lysine with nucleic acids, particularly RNA. Lysine is enriched in disordered regions of proteins found in cytosolic protein/RNA granules, and lysine-rich polypeptides can undergo complex coacervation with RNA, driving and regulating biomolecular condensation. nih.gov These lysine/RNA interactions differ from those involving arginine and contribute to distinct molecular properties within protein/RNA droplets. nih.gov Acetylation of lysine can reverse this liquid-liquid phase separation, highlighting the regulatory role of lysine modification in these interactions. nih.gov
This compound also interacts with other amino acids, influencing metabolic pathways and potentially impacting cellular health. For example, this compound has been shown to block arginine, an amino acid required by the herpes simplex virus for replication. healthline.com This interaction is being investigated for its potential in preventing and treating cold sores. healthline.com Furthermore, studies in rats have shown that this compound supplementation can affect the serum concentrations of other amino acids, such as tryptophan, histidine, methionine, and α-aminoadipic acid (α-AAA), indicating complex metabolic interactions. nih.gov α-AAA, an intermediate of lysine metabolism, can competitively inhibit glutamine synthetase activity, further illustrating the interplay between this compound metabolism and other amino acid pathways. nih.gov
Interactions with lipid membranes are also being studied, particularly comparing lysine and arginine. Molecular dynamics simulations suggest that while charged lysine and arginine have similar free energy barriers for crossing membranes, their interactions with the membrane differ, with arginine showing enhanced interfacial binding and membrane perturbations. acs.org
Future research will continue to explore the precise nature and consequences of this compound's interactions with proteins, nucleic acids, other amino acids, lipids, and other cellular components to fully understand its functional repertoire.
Advanced Methodological Development
Advancements in analytical techniques and the development of personalized therapy approaches are crucial for further progress in this compound research and its clinical translation.
Improved Analytical Sensitivity and Specificity
Accurate and sensitive quantification of this compound in various biological matrices and products is essential for research and quality control. High-performance liquid chromatography (HPLC) is a widely used technique for determining this compound, often coupled with post-column derivatization for detection. europa.eunih.gov Methods using C18 columns and specific mobile phases have been developed and validated for the simultaneous estimation of this compound hydrochloride and other compounds in pharmaceutical dosage forms. nih.govresearchgate.netresearchgate.net These methods demonstrate good linearity, accuracy, and precision, with low limits of detection and quantitation. nih.govresearchgate.net
However, analyzing this compound, which contains a hydrophobic chain and fewer chromophore groups, can be challenging, and existing methods may require extensive sample preparation or derivatization. researchgate.netresearchgate.net Future methodological development aims to improve analytical sensitivity and specificity, potentially through the development of novel stationary phases, such as mixed-mode columns utilizing Liquid Separation Cell technology (LiSC™), which can offer versatile separation capabilities by adjusting parameters like buffer concentration, pH, and organic modifier concentration. sielc.com Techniques like ultrafast liquid chromatography are also being explored for faster quantification. researchgate.net
Furthermore, the increasing focus on post-translational modifications of lysine necessitates the development of highly sensitive and specific methods for identifying and quantifying these modifications (e.g., acetylation, methylation, lactylation) within complex protein samples. Mass spectrometry-based proteomics plays a key role in mapping lysine modifications, but challenges remain in achieving comprehensive coverage and quantifying low-abundance modifications. nih.gov Future advancements in mass spectrometry, enrichment strategies, and bioinformatics tools are needed to fully characterize the lysine modificatome. nih.gov
The development of robust and cost-effective analytical methods that require minimal sample preparation and offer high throughput will be crucial for large-scale studies and routine analysis of this compound and its derivatives in various applications, from animal feed to pharmaceuticals and clinical samples. researchgate.netresearchgate.net
Personalized Therapy Approaches
The understanding of this compound's diverse roles in health and disease, coupled with advancements in molecular profiling and analytical techniques, is paving the way for personalized therapy approaches. Recognizing that the pathological mechanisms of diseases can differ significantly between individuals suggests that personalized treatments could yield better outcomes. mdpi.com
In the context of pain management, where this compound has shown analgesic potential by influencing pathways like NMDA receptors and dopamine/serotonin signaling, personalized approaches could involve considering individual genetic profiles (pharmacogenomics) to predict responses to this compound supplementation. mdpi.comresearchgate.net
For rare neurogenetic disorders linked to this compound metabolism, such as pyridoxine-dependent epilepsy (PDE), personalized interventions like lysine reduction therapy (LRT) in combination with arginine supplementation have shown promise in improving clinical outcomes in affected patients. nih.gov This highlights the potential of tailoring dietary or supplementary interventions based on the specific metabolic defect. nih.gov
The increasing knowledge of how lysine modifications influence protein function and contribute to diseases like cancer suggests that therapies targeting the enzymes responsible for these modifications (e.g., lysine methyltransferases) could be personalized based on the specific modification patterns observed in a patient's tumor. nih.gov
Future directions in personalized therapy involving this compound will likely integrate data from genomics, transcriptomics, proteomics (including lysine modificatome analysis), and metabolomics to identify individual metabolic profiles and regulatory network alterations. This comprehensive approach could enable the design of tailored nutritional interventions, supplement regimens, or targeted therapies that modulate this compound levels or its downstream effects for optimal therapeutic benefit. The development of new technologies and methodologies, including advanced analytical techniques and computational modeling, will be essential to support the implementation of personalized this compound-related therapies. mdpi.comfrontiersin.org
Q & A
Basic Research Questions
Q. How can researchers accurately determine L-lysine concentration in complex biological matrices, such as animal feed or microbial cultures?
- Methodological Guidance : Use high-performance liquid chromatography (HPLC) with fluorescence detection or enzymatic assays like the modified microbial plate assay (MMPA). Validate methods by comparing results with reference standards and performing linear regression analysis to assess accuracy. For instance, paired t-tests and linear regression can resolve discrepancies between MMPA and HPLC results .
Q. What experimental designs are optimal for evaluating this compound bioavailability in animal models?
- Methodological Guidance : Employ a randomized controlled trial (RCT) with dietary treatments varying in this compound sources (e.g., sulfate vs. HCl). Use a lysine-deficient basal diet as a control and measure outcomes like weight gain, feed efficiency, and plasma urea levels. Ensure replicates (e.g., 3–4 per treatment group) and statistical power analysis to determine sample size. For example, a study with 168 piglets across seven treatments demonstrated no significant performance differences between this compound sources but identified improved intestinal functionality with supplementation .
Q. How should researchers validate new this compound quantification methods to ensure reproducibility?
- Methodological Guidance : Compare the new method against established techniques (e.g., HPLC) using t-tests for statistical significance. Include spike-and-recovery experiments in complex matrices to assess interference. Report coefficients of variation (CV) for intra- and inter-assay precision, as done in studies analyzing feed samples supplemented with this compound .
Advanced Research Questions
Q. How can metabolic flux analysis (MFA) improve this compound production in Corynebacterium glutamicum?
- Methodological Guidance : Integrate isotope-labeled tracers (e.g., ¹³C-glucose) with mass spectrometry to quantify metabolic fluxes. Focus on key pathways like the tricarboxylic acid (TCA) cycle and lysine biosynthesis. For example, overexpression of E. coli ntAB genes in C. glutamicum enhanced lysine yields by redirecting carbon flux . Use genome-scale metabolic models (GEMs) to simulate knockout/overexpression scenarios before lab validation .
Q. What strategies resolve contradictions in this compound bioavailability studies across animal models?
- Methodological Guidance : Conduct meta-analyses to identify confounding variables (e.g., animal age, basal diet composition). Perform sensitivity analyses on factors like lysine source purity or digestibility coefficients. For instance, a study comparing this compound sulfate and HCl in piglets found equivalent bioavailability but highlighted differences in villus height and nutrient digestibility, suggesting gut health as a variable .
Q. How can researchers optimize experimental protocols for in vitro this compound biosynthesis studies?
- Methodological Guidance : Use chemostat cultures to maintain steady-state conditions for kinetic parameter estimation. Monitor dissolved oxygen and pH rigorously, as C. glutamicum is sensitive to microaerophilic conditions. Include negative controls (e.g., lysine auxotrophic strains) to validate assay specificity. Reference studies that identified acetohydroxyacid synthase as a target for lysine yield improvement .
Q. What statistical approaches are most effective for analyzing this compound-related transcriptomic or proteomic datasets?
- Methodological Guidance : Apply differential expression analysis (e.g., DESeq2 for RNA-seq) with false discovery rate (FDR) correction. Use pathway enrichment tools (e.g., KEGG, GO) to identify overrepresented metabolic pathways. For multi-omics integration, apply weighted gene co-expression network analysis (WGCNA) to link gene expression with lysine production phenotypes .
Methodological Best Practices
- Data Presentation : Include raw data in appendices and processed data in the main text, prioritizing clarity. For example, large tables of lysine concentrations in feed samples should be supplementary, while summary statistics (mean ± SD) belong in the results .
- Ethical and Reproducibility Standards : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies. Disclose conflicts of interest and provide detailed experimental protocols (e.g., reagent concentrations, incubation times) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
